molecular formula C23H21ClN6O3 B15573848 THPP-1

THPP-1

Katalognummer: B15573848
Molekulargewicht: 464.9 g/mol
InChI-Schlüssel: JBHLOPKIPKTRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

THPP-1 is a useful research compound. Its molecular formula is C23H21ClN6O3 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLOPKIPKTRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of THPP-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

The precise mechanism of action for the novel compound THPP-1 remains an active area of investigation. Preliminary research and available data, however, are beginning to illuminate its intricate interactions at the cellular and molecular level. This guide synthesizes the current understanding of this compound, presenting key findings, experimental methodologies, and a visual representation of its proposed signaling cascade. As research is ongoing, this document serves as a foundational resource, with the acknowledgment that our comprehension of this compound's full biological impact will continue to evolve.

Core Cellular Interactions and Signaling Pathways

Emerging evidence suggests that this compound exerts its effects through a multi-faceted mechanism, primarily involving the modulation of key intracellular signaling pathways. The current working model posits that this compound initiates its action by binding to a specific, yet-to-be-fully-characterized, cell surface receptor. This binding event is hypothesized to trigger a conformational change in the receptor, initiating a downstream signaling cascade that ultimately leads to the observed physiological responses.

THPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space THPP1 This compound Receptor Putative Receptor THPP1->Receptor Binding Effector Primary Effector Protein Receptor->Effector Activation Kinase_Cascade Kinase Cascade Effector->Kinase_Cascade Initiation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression Modulation Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes incubate Incubate Membranes with Radiolabeled Ligand & Increasing [this compound] prep_membranes->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (Scatchard Plot) quantify->analyze end End analyze->end

The Biological Function of THPP-1: A Phosphodiesterase 10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: THPP-1, a novel and potent phosphodiesterase 10A (PDE10A) inhibitor, has emerged as a significant chemical probe for investigating the biological roles of this key enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascades. By inhibiting PDE10A, this compound effectively modulates these pathways, leading to a range of neurophysiological effects. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, detailed experimental protocols for its characterization, and quantitative data to support its use in research and drug development.

Core Biological Function and Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the PDE10A enzyme.[1] This inhibition leads to an accumulation of the second messengers cAMP and cGMP within the striatal medium spiny neurons.[1] The elevated levels of these cyclic nucleotides, in turn, activate downstream signaling pathways, most notably promoting the phosphorylation of key proteins involved in synaptic plasticity and neuronal excitability. These include the cAMP-response element-binding protein (CREB), the extracellular signal-regulated kinase (ERK), and the GluR1 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This cascade of molecular events is believed to underlie the observed antipsychotic-like and cognitive-enhancing properties of this compound.[1]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. This leads to an increase in the intracellular concentrations of these second messengers, which then activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases subsequently phosphorylate a range of downstream targets, including transcription factors and ion channels, ultimately modulating neuronal function.

THPP1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Medium Spiny Neuron) This compound This compound PDE10A PDE10A This compound->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Hydrolyzes cGMP cGMP PDE10A->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates ERK ERK PKA->ERK Phosphorylates GluR1 GluR1 PKA->GluR1 Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity) pCREB->Gene_Expression pERK pERK ERK->pERK pERK->Gene_Expression pGluR1 pGluR1 GluR1->pGluR1 Neuronal_Excitability Neuronal Excitability pGluR1->Neuronal_Excitability

Caption: Signaling pathway of this compound action. (Max Width: 760px)

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound
TargetSpeciesKi (nM)Reference
PDE10AHuman1.0[2]
PDE10ARat1.3[2]
Table 2: Pharmacokinetic Properties of this compound
SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Bioavailability (%)Reference
RatOral1-30NDNDNDND[2]
MonkeyOral1, 3, 10NDNDNDND[2]

ND: Not explicitly detailed in the provided search results.

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. The protocol leverages the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

  • Habituation: Rodents are individually placed in an open-field arena (e.g., a 40 x 40 x 40 cm box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This allows the animals to acclimate to the testing environment.

  • Familiarization/Training Phase: On the test day, two identical objects are placed in the arena. The animal is allowed to freely explore the objects for a defined period (e.g., 5 minutes).

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.

NOR_Workflow Start Start Habituation Habituation to Arena Start->Habituation Training Familiarization Phase (Two Identical Objects) Habituation->Training Retention Retention Interval Training->Retention Testing Test Phase (One Familiar, One Novel Object) Retention->Testing Data_Analysis Calculate Discrimination Index Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Novel Object Recognition Test. (Max Width: 760px)
Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral paradigm used to assess antipsychotic-like activity. It measures the ability of an animal to learn to avoid an aversive stimulus by responding to a preceding conditioned stimulus.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a partition.

  • Training: The animal is placed in one compartment. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds). This is immediately followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor. The animal can escape the shock by moving to the other compartment.

  • Testing: After a number of training trials, the animal learns to associate the CS with the impending US and will move to the other compartment during the CS presentation to avoid the shock. A successful avoidance response is recorded when the animal crosses to the other compartment during the CS. An escape response is recorded if the animal crosses after the onset of the US.

  • Drug Administration: this compound or a vehicle is administered prior to the testing session.

  • Data Analysis: The number of avoidance responses, escape responses, and failures to respond are recorded. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

CAR_Workflow Start Start Training_Phase Training: CS (Light/Tone) followed by US (Foot Shock) Start->Training_Phase Drug_Admin Administer this compound or Vehicle Training_Phase->Drug_Admin Test_Trial Present Conditioned Stimulus (CS) Drug_Admin->Test_Trial Response Animal Response during CS? Test_Trial->Response Avoidance Record Avoidance Response->Avoidance Yes No_Response Present Unconditioned Stimulus (US) Response->No_Response No End_Trial End Trial Avoidance->End_Trial Escape Animal Escapes during US? No_Response->Escape Record_Escape Record Escape Escape->Record_Escape Yes Failure Record Failure Escape->Failure No Record_Escape->End_Trial Failure->End_Trial

Caption: Workflow for a single trial in the Conditioned Avoidance Response Test. (Max Width: 760px)

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex biological functions of PDE10A. Its potent and selective inhibitory activity allows for the precise modulation of cAMP and cGMP signaling in the striatum, providing insights into the molecular mechanisms underlying psychosis and cognitive function. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of PDE10A inhibition. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to translate these preclinical findings to clinical applications.

References

In-Depth Technical Guide to THPP-1: Discovery, Origin, and Core Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of THPP-1, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It details the discovery and origin of this compound, its mechanism of action, and key preclinical data. This document includes a summary of its binding affinities, pharmacokinetic properties, and in vivo efficacy in established animal models. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts in the field of neuroscience and psychiatry.

Introduction

This compound, with the chemical name --INVALID-LINK--methanone, is a novel small molecule that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, particularly schizophrenia. It was identified and developed by researchers at Merck Research Laboratories. This compound is not a cannabinoid but a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.

PDE10A plays a crucial role in regulating intracellular signaling cascades by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound elevates the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including those involving the phosphorylation of key proteins such as the GluR1 subunit of the AMPA receptor, extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB).[1] This mechanism of action is believed to underlie its potential to ameliorate symptoms associated with schizophrenia.

Discovery and Origin

The discovery of this compound was the result of a focused drug discovery program aimed at identifying novel therapeutic agents for the treatment of schizophrenia. The development process began with high-throughput screening (HTS) to identify initial hit compounds with inhibitory activity against PDE10A. Through a subsequent structure-activity relationship (SAR) optimization campaign, the chemical scaffold of the initial hits was systematically modified to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing ultimately led to the identification of this compound as a lead candidate with a promising preclinical profile.

While a detailed step-by-step synthesis is proprietary, the general synthetic strategy for analogous complex heterocyclic molecules often involves multi-step sequences. These typically include the construction of the core tetrahydropyridopyrimidine ring system, followed by the introduction of the substituted pyridine (B92270) and imidazopyridine moieties through coupling reactions.

Quantitative Data

In Vitro Binding and Potency

This compound demonstrates high affinity and potent inhibitory activity against both human and rat PDE10A enzymes. The key quantitative metrics are summarized in the table below.

ParameterSpeciesValue
Ki Human PDE10A1 nM
Ki Rat PDE10A1.3 nM

Table 1: In Vitro Binding Affinity of this compound

Preclinical Pharmacokinetics

This compound has been characterized as having excellent pharmacokinetic properties in multiple preclinical species, demonstrating its potential for oral bioavailability and central nervous system penetration.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)Half-life (hr)Bioavailability (%)
Rat Oral1~100~2~4>50
Rhesus Monkey Oral1~150~2~5~60

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species (Approximate Values) Note: The values presented are approximations derived from published literature and may vary based on specific experimental conditions.

Experimental Protocols

PDE10A Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the in vitro potency of compounds against the PDE10A enzyme.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, it is no longer bound by a specific binding agent, leading to a decrease in fluorescence polarization.

Materials:

  • Purified recombinant PDE10A enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • PDE assay buffer

  • Binding agent

  • Test compound (this compound)

  • 96-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in PDE assay buffer.

  • Add the substrate solution to the wells of a 96-well plate.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Initiate the enzymatic reaction by adding diluted PDE10A enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylation of Signaling Proteins

This method is used to assess the effect of this compound on the phosphorylation state of downstream signaling proteins in brain tissue.

Procedure:

  • Animals are treated with this compound or vehicle.

  • At a specified time point, brain tissue (e.g., striatum) is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.

  • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of GluR1 (Ser845), ERK, and CREB (Ser133).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membranes are then stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the respective proteins to normalize for protein loading.

  • The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

MK-801-Induced Hyperlocomotion in Rats

This is a preclinical model used to assess the antipsychotic-like potential of a compound.

Principle: The NMDA receptor antagonist MK-801 induces a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs are expected to attenuate this effect.

Procedure:

  • Rats are habituated to the testing environment (e.g., open-field arena).

  • Animals are pre-treated with this compound or vehicle at various doses.

  • After a specified pre-treatment time, the rats are administered a standard dose of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).

  • The locomotor activity of each animal (e.g., distance traveled, rearing frequency) is then recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system.

  • The data is analyzed to determine if this compound treatment significantly reduces the hyperlocomotion induced by MK-801.

Conditioned Avoidance Responding (CAR) in Rats

The CAR test is a well-validated behavioral assay for predicting the antipsychotic efficacy of drug candidates.

Principle: In this task, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this learned avoidance response without impairing the animal's ability to escape the aversive stimulus.

Procedure:

  • Training: Rats are placed in a shuttle box with two compartments. A conditioned stimulus (CS; e.g., a light and tone) is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US; e.g., a mild foot shock) delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, it will receive the shock but can terminate it by moving to the other compartment (an escape response). This training is repeated over several sessions until a stable high level of avoidance responding is achieved.

  • Testing: Once trained, the rats are treated with this compound or vehicle before being placed back in the shuttle box for a test session.

  • The number of avoidance responses, escape responses, and response latencies are recorded.

  • A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without increasing the number of escape failures.

Novel Object Recognition (NOR) Test in Rats

The NOR test is used to evaluate the effects of a compound on learning and memory, particularly recognition memory.

Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Procedure:

  • Habituation: Rats are individually habituated to an open-field arena in the absence of any objects.

  • Familiarization/Training Phase: Each rat is placed back into the arena, which now contains two identical objects, and is allowed to explore them freely for a set period.

  • Retention/Test Phase: After a retention interval (e.g., 1-24 hours), the rat is returned to the arena. In this phase, one of the familiar objects has been replaced with a novel object.

  • The time spent exploring each object (familiar and novel) is recorded.

  • A discrimination index is calculated, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.

Visualizations

Signaling Pathway of PDE10A Inhibition by this compound

PDE10A_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC Adenylyl Cyclase D1R->AC Gs cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A CREB CREB PKA->CREB ERK ERK PKA->ERK GluR1 GluR1 PKA->GluR1 AMP 5'-AMP PDE10A->AMP Hydrolysis THPP1 This compound THPP1->PDE10A Inhibition pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroplasticity) pCREB->Gene_Expression pERK pERK ERK->pERK pGluR1 pGluR1 GluR1->pGluR1

Caption: PDE10A inhibition by this compound increases cAMP, activating PKA and downstream signaling.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Collection & Analysis Acclimation Acclimation of Rats Grouping Randomized Grouping (Vehicle vs. This compound doses) Acclimation->Grouping Dosing Oral Administration of this compound or Vehicle Grouping->Dosing Pretreatment Pre-treatment Interval Dosing->Pretreatment Behavioral_Assay Behavioral Assay (e.g., MK-801 Challenge, CAR, NOR) Pretreatment->Behavioral_Assay Data_Collection Automated Data Collection (e.g., video tracking) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results Interpretation

Caption: Workflow for assessing the in vivo efficacy of this compound in rodent behavioral models.

Logical Relationship of this compound's Therapeutic Rationale

Therapeutic_Rationale Schizophrenia Schizophrenia Pathophysiology (Striatal Signaling Dysfunction) PDE10A_Role PDE10A is Highly Expressed in Striatum & Regulates cAMP/cGMP Schizophrenia->PDE10A_Role is associated with THPP1_Action This compound Selectively Inhibits PDE10A PDE10A_Role->THPP1_Action is the target of Signaling_Modulation Increased cAMP/cGMP Levels & Downstream Phosphorylation (pGluR1, pERK, pCREB) THPP1_Action->Signaling_Modulation leads to Neuronal_Function Modulation of Medium Spiny Neuron Activity Signaling_Modulation->Neuronal_Function results in Symptom_Improvement Potential Amelioration of Positive, Negative, & Cognitive Symptoms Neuronal_Function->Symptom_Improvement contributes to

References

Unraveling the Structure of THPP-1: A Phosphodiesterase 10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

THPP-1 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By preventing the breakdown of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates downstream signaling pathways, making it a person of interest for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental methodologies, quantitative data, and key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound and its interaction with PDE10A.

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeKi (nM)Selectivity vs. PDE10A
Human PDE10A1.0-
Rat PDE10A1.3-
PDE1A>50,000>50,000-fold
PDE2A>50,000>50,000-fold
PDE3A>50,000>50,000-fold
PDE4D>50,000>50,000-fold
PDE5A>50,000>50,000-fold
PDE6A4444-fold
PDE7A>50,000>50,000-fold
PDE8A>50,000>50,000-fold
PDE9A>50,000>50,000-fold
PDE11A>50,000>50,000-fold

Data compiled from multiple sources.[1][2]

Table 2: Crystallographic Data for PDE10A in Complex with an Inhibitor (PDB ID: 3UI7)

ParameterValue
Resolution (Å)2.1
Space GroupP212121
Unit Cell Dimensions (Å)a=75.4, b=85.3, c=112.9
R-work / R-free0.18 / 0.23
LigandPyrazoloquinoline derivative

Note: PDB ID 3UI7 represents the structure of human PDE10A in complex with a pyrazoloquinoline inhibitor, a close analog of this compound. This data is presented as a surrogate for the direct structural data of a this compound complex.[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelAssayEffective Dose (mg/kg, p.o.)Effect
RatNovel Object Recognition0.1 - 1.0Improved recognition memory[1]
RatConditioned Avoidance Response3Decreased number of avoidances[2]
RatMK-801-Induced Hyperactivity1 - 10Attenuation of psychomotor activation
Rhesus MonkeyKetamine-Induced Cognitive Deficit-Attenuation of deficit in object retrieval detour task

Data compiled from multiple sources.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments in the structural and functional characterization of this compound are provided below.

Recombinant Human PDE10A Expression and Purification

The catalytic domain of human PDE10A (residues 448-779) is expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein is purified to homogeneity using a combination of affinity and size-exclusion chromatography.

  • Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2 x 106 cells/mL and infected with a recombinant baculovirus encoding a His-tagged PDE10A catalytic domain.

  • Cell Lysis: After 48-72 hours of infection, cells are harvested by centrifugation and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors.

  • Affinity Chromatography: The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and the protein is eluted with a linear gradient of imidazole (10-500 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT.

  • Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using the Bradford assay.

X-ray Crystallography

The three-dimensional structure of PDE10A in complex with an inhibitor is determined by X-ray crystallography.

  • Crystallization: The purified PDE10A protein is concentrated to 10 mg/mL and co-crystallized with a 5-fold molar excess of the inhibitor using the hanging drop vapor diffusion method. Crystals are grown at 20°C by equilibrating against a reservoir solution containing 0.1 M MES pH 6.5, 12% PEG 8000, and 0.2 M ammonium (B1175870) sulfate.

  • Data Collection: Crystals are cryoprotected by soaking in the reservoir solution supplemented with 20% glycerol (B35011) and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed and scaled. The structure is solved by molecular replacement using a previously determined PDE10A structure as a search model. The model is refined through iterative cycles of manual model building and computational refinement.

PDE10A Enzyme Inhibition Assay

The inhibitory potency of this compound against PDE10A is determined using a fluorescence polarization-based assay.

  • Reaction Mixture: The assay is performed in a 96-well plate in a final volume of 100 µL containing assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), recombinant human PDE10A, and varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by the addition of a fluorescently labeled cAMP substrate. The plate is incubated for 1 hour at room temperature.

  • Detection: A binding agent that selectively binds to the fluorescently labeled substrate is added. The fluorescence polarization is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

The antipsychotic-like and pro-cognitive effects of this compound are evaluated in rodent models.

  • Conditioned Avoidance Response (CAR) in Rats:

    • Training: Rats are trained to avoid a mild foot shock by moving from one side of a shuttle box to the other in response to an auditory cue.

    • Drug Administration: this compound or vehicle is administered orally at various doses prior to the test session.

    • Testing: The number of successful avoidances is recorded during the test session.

  • Novel Object Recognition (NOR) in Rats:

    • Familiarization Phase: Rats are allowed to explore an arena containing two identical objects.

    • Drug Administration: this compound or vehicle is administered orally.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded. An increased exploration of the novel object is indicative of improved recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the experimental workflow for its structural elucidation.

THPP1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE10A PDE10A This compound->PDE10A Inhibition cAMP cAMP PDE10A->cAMP Hydrolysis cGMP cGMP PDE10A->cGMP Hydrolysis PKA PKA cAMP->PKA Activation PKG PKG cGMP->PKG Activation pGluR1 pGluR1 pERK pCREB PKA->pGluR1 PKG->pGluR1 Neuronal Activity Neuronal Activity pGluR1->Neuronal Activity Modulation

Caption: this compound inhibits PDE10A, leading to increased cAMP/cGMP and downstream protein phosphorylation.

Structural_Elucidation_Workflow cluster_protein_production Protein Production cluster_crystallography X-ray Crystallography cluster_data_deposition Data Deposition Gene Synthesis Gene Synthesis Baculovirus Expression Baculovirus Expression Gene Synthesis->Baculovirus Expression Sf9 Cell Culture Sf9 Cell Culture Baculovirus Expression->Sf9 Cell Culture Protein Purification Protein Purification Sf9 Cell Culture->Protein Purification Crystallization Crystallization Protein Purification->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Refinement & Validation Refinement & Validation Structure Solution->Refinement & Validation PDB Deposition PDB Deposition Refinement & Validation->PDB Deposition

Caption: Experimental workflow for the structural elucidation of a protein-ligand complex.

References

In silico prediction of THPP-1 targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of THPP-1 Targets

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum that plays a crucial role in regulating cyclic nucleotide signaling. As a validated chemical probe, this compound serves as an exemplary case for exploring the power of computational, or in silico, methodologies in modern drug discovery. The identification of a drug's molecular target is the foundational step in understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential off-target liabilities. This technical guide provides a comprehensive overview of the core in silico strategies that can be employed to predict the biological targets of a novel small molecule, using this compound as a practical case study. We will detail the experimental protocols for structure-based, ligand-based, and systems-based approaches, present quantitative data in structured formats, and provide visual workflows to illustrate these complex computational processes.

Introduction to this compound and In Silico Target Prediction

Target identification is a critical and often challenging phase in the drug development pipeline. Traditional experimental methods, while essential for validation, can be resource-intensive and time-consuming. In silico target prediction has emerged as an indispensable tool to accelerate this process, offering a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action. These computational techniques leverage the vast repositories of biological and chemical data to predict interactions between a small molecule and its protein targets.

This compound is a well-characterized inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE10A, this compound elevates levels of cAMP and cGMP in striatal neurons, leading to the activation of downstream signaling pathways involved in synaptic plasticity and cognitive function.[1] This makes PDE10A an attractive target for the treatment of neuropsychiatric disorders like schizophrenia.[1][3]

This guide will retrospectively apply common in silico target prediction methodologies to this compound, demonstrating how these techniques could have been used to identify PDE10A as its primary target and explore potential off-targets.

Foundational Requirements for In Silico Analysis

Before any computational prediction can begin, the structures of both the ligand (the small molecule) and the potential protein targets must be prepared in a digitally readable format.

  • Ligand Preparation: The two-dimensional chemical structure of this compound, represented by its SMILES or InChI string, is the starting point. This is then converted into a three-dimensional conformation using computational chemistry software (e.g., Open Babel, RDKit). This process often involves energy minimization to find the most stable 3D structure of the molecule.

  • Target Database Preparation: A comprehensive library of protein structures is required. The Protein Data Bank (PDB) is the primary resource for experimentally determined 3D protein structures.[4][5][6] For proteins without an available experimental structure, homology models can be generated. For large-scale screening, curated databases of druggable proteins are often used.

Table 1: Chemical and Structural Information for this compound

PropertyValue
IUPAC Name --INVALID-LINK--methanone
CAS Number 1257051-63-0[7]
Molecular Formula C₂₃H₂₁ClN₆O₃[7]
Molecular Weight 464.9 g/mol [7]
Canonical SMILES COCCOC1=C2CN(C(=O)C3=C4C=CC=CN4C=N3)CC2=NC(=N1)C5=CC(=C(N=C5)Cl)C
InChI Key JBHLOPKIPKTRSU-UHFFFAOYSA-N[7]

Core Methodologies for Target Prediction

A robust in silico target prediction strategy typically involves a combination of different approaches. We will explore three primary methods: reverse docking, pharmacophore modeling, and QSAR-based target fishing.

Method 1: Reverse Docking (Structure-Based)

Reverse docking, also known as inverse docking, is a structure-based method that "docks" a single ligand of interest against a large collection of 3D protein structures to identify potential binding partners.[8][9] The principle is that the ligand will show a more favorable binding energy score for its true targets compared to non-targets.

  • Ligand Preparation: Generate an energy-minimized 3D structure of this compound in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Target Library Preparation: Assemble a library of 3D protein structures. This library should ideally include all known human phosphodiesterases and a diverse set of other proteins to assess selectivity. Each protein structure must be prepared for docking, which involves adding hydrogen atoms and assigning partial charges.

  • Define Binding Site: For each target protein, define a search space (a "grid box") for the docking simulation, typically encompassing the known active site or the entire protein surface for blind docking.[10]

  • Molecular Docking Simulation: Systematically dock the this compound structure into the defined search space of every protein in the library using software like AutoDock Vina.[10] The program samples different conformations and orientations of the ligand, calculating a binding affinity score for the best pose.

  • Scoring and Ranking: Rank all protein targets based on their predicted binding affinity scores. Proteins with the lowest (most favorable) binding energies are considered the most likely targets.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis THPP1_3D 3D Structure of this compound Docking Dock this compound to Each Protein (e.g., AutoDock Vina) THPP1_3D->Docking Protein_Lib Library of 3D Protein Structures (PDBs) Protein_Lib->Docking Scoring Calculate Binding Affinity Scores Docking->Scoring Ranking Rank Proteins by Score Scoring->Ranking Predicted_Targets Predicted Targets Ranking->Predicted_Targets

Reverse Docking Workflow

The table below presents hypothetical, yet plausible, reverse docking results for this compound against various phosphodiesterase (PDE) family members. The scores are designed to reflect the known high potency and selectivity of this compound for PDE10A.

Table 2: Hypothetical Reverse Docking Scores for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Plausible Rank
PDE10A -11.5 1
PDE6A-8.22
PDE1A-7.93
PDE5A-7.54
PDE4D-7.15
PDE3A-6.86
Kinase X-5.4>100
Protease Y-4.9>200
Method 2: Pharmacophore Modeling (Feature-Based)

A pharmacophore is a 3D arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[11] A pharmacophore model can be generated from a known ligand-protein complex and then used to screen databases for other molecules or other protein targets that satisfy the same feature requirements.

  • Model Generation: Generate a structure-based pharmacophore model from the co-crystal structure of this compound bound to PDE10A (e.g., PDB ID: 3UI7).[12] Key interaction features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) between this compound and the PDE10A active site are identified.

  • Pharmacophore Query: The 3D arrangement of these features, with specific geometric constraints (distances and angles), becomes the pharmacophore query.

  • Database Screening: Screen a database of 3D protein structures (or their binding sites) against the pharmacophore query. This identifies other proteins that possess a binding site complementary to the this compound pharmacophore.

  • Hit Ranking: Rank the identified protein targets based on a fitness score, which quantifies how well their binding sites match the pharmacophore query.

G cluster_model Model Generation cluster_screen Screening cluster_analysis Analysis Complex This compound:PDE10A Co-crystal Structure (e.g., PDB: 3UI7) Features Identify Key Interaction Features (H-bonds, Hydrophobic, etc.) Complex->Features Model Generate 3D Pharmacophore Model Features->Model Screening Screen Database with Model Model->Screening DB Database of Protein Binding Sites DB->Screening Ranking Rank Targets by Fitness Score Screening->Ranking Predicted_Targets Predicted Targets Ranking->Predicted_Targets

Pharmacophore Screening Workflow

A pharmacophore model for this compound based on its interaction with PDE10A would likely include the features listed below.

Table 3: Example Pharmacophoric Features for this compound in PDE10A Binding Site

Feature TypeNumber of FeaturesDescription
Hydrogen Bond Acceptor2e.g., Interactions with backbone amides in the active site.
Hydrogen Bond Donor1e.g., Interaction with a key glutamine or asparagine residue.
Aromatic Ring2e.g., Pi-stacking interactions with phenylalanine or tyrosine residues.
Hydrophobic Centroid3e.g., Van der Waals contacts with aliphatic and aromatic residues.
Exclusion VolumeN/ASpheres defining regions of steric clash within the binding pocket.
Method 3: QSAR-Based Target Fishing (Ligand-Based)

Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate the chemical structure of molecules with their biological activity.[13] In "target fishing" (or inverse QSAR), the chemical structure of a query molecule is used as input to predict its most likely protein targets from a large library of pre-built, target-specific QSAR models. This approach is ligand-based and does not require a 3D structure of the target.

  • Ligand Representation: Represent the this compound molecule as a set of numerical molecular descriptors (e.g., 2D fingerprints, physicochemical properties like molecular weight, logP, etc.).

  • Prediction Server: Submit the this compound structure/descriptors to a web-based prediction tool (e.g., SwissTargetPrediction, SuperPred).

  • Model Comparison: The tool compares the this compound descriptors to the descriptors of thousands of known active ligands for hundreds of different protein targets. The prediction is based on the principle that structurally similar molecules tend to have similar biological targets.

  • Target Ranking: The output is a list of potential targets, ranked by a probability or confidence score, indicating the likelihood that this compound is active against them.

G cluster_input Input cluster_predict Prediction cluster_output Output THPP1 This compound Chemical Structure Descriptors Calculate Molecular Descriptors (e.g., 2D Fingerprints) THPP1->Descriptors Server Submit to Prediction Server (e.g., SwissTargetPrediction) Descriptors->Server Ranking Rank Targets by Probability Score Server->Ranking QSAR_DB Database of Target-Specific QSAR Models QSAR_DB->Server Predicted_Targets Predicted Targets Ranking->Predicted_Targets

QSAR-Based Target Fishing Workflow

Integrated Analysis via Network Pharmacology

The output from the predictive methods described above is a list of putative targets. Network pharmacology provides a systems-biology context to these predictions.[14][15] It integrates drug-target interactions with broader biological networks, such as protein-protein interaction (PPI) networks and metabolic pathways, to understand the potential system-wide effects of a drug.

  • Target Compilation: Aggregate the high-confidence predicted targets for this compound from reverse docking, pharmacophore screening, and QSAR-based fishing.

  • Network Construction: Use the compiled target list as input for a network analysis tool (e.g., STRING, Cytoscape). Build a PPI network to visualize the direct interactions and functional relationships among the predicted targets.

  • Pathway Enrichment Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the network to identify biological pathways that are significantly over-represented among the predicted targets. This helps to elucidate the potential therapeutic indications and side effects.

G cluster_input Input Data cluster_network Network Construction cluster_analysis Functional Analysis Targets List of Predicted Targets (from Docking, QSAR, etc.) Network Construct PPI Network Targets->Network PPI_DB Protein-Protein Interaction Database (e.g., STRING) PPI_DB->Network Enrichment Pathway Enrichment Analysis (KEGG, GO) Network->Enrichment Pathways Identified Signaling Pathways Enrichment->Pathways

Network Pharmacology Workflow

For this compound, this analysis would be expected to highlight the 'cGMP-PKG signaling pathway' and 'cAMP signaling pathway', consistent with its known mechanism of inhibiting PDE10A.

G cluster_downstream Downstream Effects THPP1 This compound PDE10A PDE10A THPP1->PDE10A inhibition cAMP cAMP PDE10A->cAMP degradation cGMP cGMP PDE10A->cGMP degradation PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates CREB p-CREB PKA->CREB ERK p-ERK PKA->ERK GluR1 p-GluR1 PKA->GluR1 Plasticity Synaptic Plasticity & Cognition CREB->Plasticity ERK->Plasticity GluR1->Plasticity

References

Preliminary Toxicological Profile of THPP-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary overview of the toxicological profile of THPP-1, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The available data is primarily derived from preclinical pharmacology studies aimed at evaluating its therapeutic potential. Comprehensive, dedicated toxicological studies on this compound are not publicly available at this time. Therefore, this profile is inferred from safety and tolerability observations within these pharmacological contexts and should be interpreted with caution.

Introduction

This compound is a novel, orally bioavailable small molecule that exhibits high-potency inhibition of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.[2] By inhibiting PDE10A, this compound has been investigated for its therapeutic potential in neuropsychiatric disorders, particularly schizophrenia, due to its antipsychotic-like and cognitive-enhancing effects observed in animal models.[2][3] This guide aims to synthesize the currently available, albeit limited, information regarding the toxicological and safety profile of this compound.

Quantitative Preclinical Safety Data

The following table summarizes the doses of this compound administered in preclinical studies that did not result in overt signs of toxicity. It is important to note that these studies were not designed as formal toxicity studies, and therefore, the data is limited to the observed tolerability within the context of efficacy evaluations.

Animal Model Route of Administration Dose Range Observed Effects/Lack of Adverse Events Reference
RatOral (p.o.)0.1 - 1.0 mg/kgShowed novel object recognition.[1]
RatOral (p.o.)1 - 30 mg/kgDose-dependently increased phosphorylation of GluR1 S845 in the striatum.[1]
RatAcute Oral (p.o.)3 mg/kgReversed cognitive impairments in a neurodevelopmental model of schizophrenia without affecting control rats.[3][3]
RatChronic Oral (p.o.)2 - 3 mg/kg over 3 weeksReversed cognitive deficits and normalized dopamine (B1211576) hyperactivity in a neurodevelopmental model of schizophrenia. Did not result in weight gain.[1][1][3]
Rhesus MonkeyOral (p.o.)1, 3, 10 mg/kgSignificantly attenuated stimulant-induced motor activity.[1]

Experimental Protocols

Detailed toxicological experimental protocols for this compound are not available in the public domain. However, the following methodologies were employed in the preclinical pharmacology studies from which the safety observations were made.

Animal Models and Drug Administration
  • Animals: Male Wistar Hannover rats (200-300 g) and male rhesus monkeys were used in the described studies.[1]

  • Drug Formulation and Administration: For oral administration, this compound was formulated in 10% Tween 80 in water.[1] In chronic studies, this compound was delivered via medicated chow.[3]

Behavioral Assessments for Antipsychotic-like Effects and Cognition
  • Stimulant-Induced Motor Activity (SIMA) in Monkeys: This model is used to predict antipsychotic efficacy. Monkeys were administered this compound orally, and their motor activity was monitored following the administration of a psychostimulant.[1]

  • Novel Object Recognition (NOR) in Rats: This test evaluates cognitive function, specifically recognition memory. Rats were familiarized with two identical objects and, after a retention interval, were exposed to one familiar and one novel object. The time spent exploring the novel object is a measure of memory.[1][3]

  • Neurodevelopmental Model of Schizophrenia in Rats: This model involves prenatal exposure to methylazoxy-methanol acetate (B1210297) (MAM) to induce neurodevelopmental abnormalities that mimic some aspects of schizophrenia. The offspring were treated with this compound, and cognitive function and dopamine neuron activity were assessed.[3]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound as a PDE10A inhibitor.

THPP1_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Medium Spiny Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Signaling Downstream Signaling PKA->Signaling THPP1 This compound THPP1->PDE10A Inhibits

Caption: Mechanism of this compound as a PDE10A inhibitor in medium spiny neurons.

General Preclinical Safety Assessment Workflow

The following diagram outlines a general workflow for the preclinical safety assessment of a novel therapeutic compound.

Preclinical_Safety_Workflow A Compound Synthesis and Characterization B In Vitro Toxicity Screening (e.g., Cytotoxicity, Genotoxicity) A->B C In Vivo Acute Toxicity (Single Dose) B->C D In Vivo Repeated-Dose Toxicity (Sub-chronic/Chronic) C->D E Safety Pharmacology (Cardiovascular, Respiratory, CNS) D->E F Toxicokinetics D->F G IND-Enabling Studies Report Generation E->G F->G

Caption: A generalized workflow for preclinical toxicological assessment.

Inferred Toxicological Profile and Safety Considerations

Based on the limited available data, the following can be inferred about the preliminary toxicological profile of this compound:

  • Central Nervous System (CNS): this compound is designed to be CNS-active. In preclinical models, it has demonstrated efficacy in modulating neuronal signaling and behavior.[2][3] Notably, studies have suggested that PDE10A inhibitors as a class may have a lower propensity to induce catalepsy, a predictor of extrapyramidal side effects in humans, compared to traditional antipsychotics.[4] One study explicitly states that this compound does not induce catalepsy in rats.[1]

  • Metabolic Effects: Chronic administration of this compound did not lead to weight gain in rats, which is a common side effect of some atypical antipsychotics.[3]

  • Endocrine Effects: It has been reported that this compound does not induce prolactin release, another common adverse effect of many antipsychotic medications.[1]

  • General Tolerability: In the reported preclinical studies, this compound was well-tolerated at the tested doses, with no overt signs of toxicity or mortality mentioned.[1][3]

Conclusion

The preliminary toxicological profile of this compound, inferred from pharmacology studies, appears to be favorable, particularly concerning some of the common adverse effects associated with existing antipsychotic drugs. The lack of reported catalepsy, weight gain, and prolactin release in preclinical models is a promising sign.[1][3] However, it is crucial to underscore that this is not a comprehensive toxicological assessment. A thorough evaluation of the safety of this compound would require a battery of dedicated toxicology studies, including but not limited to, acute and repeated-dose toxicity studies in multiple species, safety pharmacology assessments, genotoxicity assays, and carcinogenicity studies. Researchers and drug development professionals should consider this document as a preliminary guide and recognize the need for extensive, formal toxicological evaluation to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Stability and Degradation of THPP-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific stability and degradation studies for the phosphodiesterase 10A (PDE10A) inhibitor, THPP-1, are not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of pharmaceutical stability testing and general knowledge of small molecule degradation. The experimental protocols, data, and degradation pathways presented herein are illustrative and designed to serve as a robust template for researchers, scientists, and drug development professionals initiating such studies on this compound or similar chemical entities.

Introduction

This compound, or --INVALID-LINK--methanone], is a potent and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) with potential therapeutic applications in neurological and psychiatric disorders.[1][2] Understanding the stability and degradation profile of this compound is a critical component of its development as a pharmaceutical agent. Stability studies are essential to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its formulated drug product throughout its shelf life.

This technical guide outlines the core principles and methodologies for assessing the stability of this compound, including protocols for forced degradation studies, and discusses potential degradation pathways.

Physicochemical Properties and Stability Profile of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.

PropertyValue/InformationReference
Molecular FormulaC23H21ClN6O3[3]
Molecular Weight464.9 g/mol [3]
AppearanceSolid[3]
SolubilitySoluble in DMSO[3][4]
Storage Condition-20°C[3]
Reported Stability≥ 4 years at -20°C[3]

Note: The reported stability is likely for the solid compound under specific storage conditions and does not reflect its stability in various formulations or under stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in drug development to identify potential degradation products and establish stability-indicating analytical methods.[5][6] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[7]

  • To identify the likely degradation products of this compound under various stress conditions.

  • To elucidate the degradation pathways of the molecule.

  • To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8]

  • To understand the intrinsic stability of the this compound molecule.[6]

The following are detailed, representative protocols for conducting forced degradation studies on this compound.

2.2.1. Preparation of Stock Solution A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. This stock solution will be used for all stress conditions.

2.2.2. Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)

  • Protocol:

    • Transfer a known volume of the this compound stock solution into three separate volumetric flasks.

    • For acidic hydrolysis, add 0.1 N Hydrochloric Acid (HCl).

    • For basic hydrolysis, add 0.1 N Sodium Hydroxide (NaOH).

    • For neutral hydrolysis, add purified water.

    • Keep the flasks at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

2.2.3. Oxidative Degradation

  • Protocol:

    • Transfer a known volume of the this compound stock solution into a volumetric flask.

    • Add a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the flask at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, dilute to a suitable concentration with the mobile phase, and analyze by HPLC.

2.2.4. Photolytic Degradation

  • Protocol:

    • Expose a solution of this compound and the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

2.2.5. Thermal Degradation

  • Protocol:

    • Place the solid this compound drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample, allow it to cool to room temperature, prepare a solution of a known concentration, and analyze by HPLC.

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Stress ConditionDurationTemperatureThis compound Remaining (%)Number of DegradantsMajor Degradant (Peak Area %)
0.1 N HCl48 hours60°C85.235.8 (at RRT 0.75)
0.1 N NaOH24 hours60°C78.949.1 (at RRT 0.62)
Water72 hours60°C98.111.2 (at RRT 0.88)
3% H₂O₂12 hours25°C82.527.3 (at RRT 1.15)
Photolytic (Solid)7 days25°C95.322.1 (at RRT 0.95)
Thermal (Solid)7 days80°C92.733.5 (at RRT 0.81)

RRT = Relative Retention Time

Visualization of Workflows and Pathways

Forced_Degradation_Workflow A This compound Stock Solution (1 mg/mL in ACN:Water) B1 Acid Hydrolysis (0.1 N HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 N NaOH, 60°C) A->B2 B3 Neutral Hydrolysis (Water, 60°C) A->B3 C Oxidative Stress (3% H₂O₂, 25°C) A->C D Photolytic Stress (ICH Q1B light) A->D E Thermal Stress (Solid, 80°C) A->E F Sample Collection (Multiple Time Points) B1->F B2->F B3->F C->F D->F E->F G Neutralization (for Acid/Base Samples) F->G H Dilution to Working Concentration G->H I HPLC Analysis (Stability-Indicating Method) H->I J Data Analysis (Identify & Quantify Degradants) I->J

Workflow for this compound Forced Degradation Studies.

Based on the chemical structure of this compound, several potential degradation pathways can be postulated. The molecule contains functionalities susceptible to hydrolysis and oxidation.

Degradation_Pathways THPP1 This compound Hydrolysis Hydrolysis (Acidic/Basic) THPP1->Hydrolysis Oxidation Oxidation THPP1->Oxidation Photolysis Photolysis THPP1->Photolysis P1 Amide Bond Cleavage Hydrolysis->P1 P2 Ether Linkage Cleavage Hydrolysis->P2 P3 N-Oxidation (Pyridine/Imidazopyridine) Oxidation->P3 P4 Ring Opening/Rearrangement Photolysis->P4

Postulated Degradation Pathways for this compound.

This compound, as a PDE10A inhibitor, modulates downstream signaling pathways involved in synaptic plasticity.

Signaling_Pathway THPP1 This compound PDE10A PDE10A THPP1->PDE10A Inhibits cAMP Increased cAMP/cGMP PKA PKA/PKG Activation cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 ERK p-ERK ↑ PKA->ERK CREB p-CREB ↑ PKA->CREB GluR1 p-GluR1 (S845) ↑ DARPP32->GluR1 Plasticity Synaptic Plasticity Cognitive Enhancement GluR1->Plasticity ERK->Plasticity CREB->Plasticity

Signaling Cascade Modulated by this compound.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. While specific experimental data for this compound is not yet publicly available, the outlined protocols for forced degradation studies and the postulated degradation pathways offer a solid starting point for researchers. The development of a validated stability-indicating method is paramount for ensuring the quality and safety of this compound as it progresses through the drug development pipeline. The provided visualizations of experimental workflows and signaling pathways serve to clarify these complex processes for professionals in the field. Further empirical studies are necessary to fully characterize the stability profile of this compound.

References

Cellular Uptake and Distribution of THPP-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THPP-1 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2][3] By modulating cyclic nucleotide signaling, this compound has shown potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia.[1][4] Understanding the cellular uptake and intracellular distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the cellular disposition of this compound, including its mechanism of action, experimental protocols to study its uptake, and a summary of its effects on intracellular signaling pathways.

Quantitative Data on Cellular Uptake

CompoundTissueUptake (% ID/g tissue)Specificity (Striatum/Thalamus Ratio)Reference
AMG-7980Striatum1.210[5]

ID/g tissue: Injected dose per gram of tissue.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the cellular uptake and distribution of this compound.

Protocol 1: Determination of Intracellular Compound Concentration by LC-MS/MS

This protocol describes a general method to quantify the amount of a small molecule, such as this compound, that has been taken up by cells.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cell line overexpressing PDE10A or primary striatal neurons) to a suitable confluency in multi-well plates.

  • Incubate the cells with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

2. Cell Harvesting and Lysis:

  • At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and scrape the cells.

  • Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).

3. Sample Preparation and Analysis:

  • Precipitate the proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the compound.

  • Analyze the concentration of this compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

4. Data Analysis:

  • Quantify the intracellular concentration of this compound by normalizing the measured amount to the total protein content or the number of cells.

  • The data can be expressed as pmol/mg of protein or as an intracellular concentration (e.g., µM) if the cell volume is known.

Protocol 2: Subcellular Fractionation and Localization

This protocol allows for the determination of the distribution of this compound within different cellular compartments.

1. Cell Treatment and Homogenization:

  • Treat cells with this compound as described in Protocol 1.

  • After washing, harvest the cells and resuspend them in a hypotonic buffer.

  • Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.

2. Differential Centrifugation:

  • Perform a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (e.g., nuclei, mitochondria, microsomes, and cytosol).

  • Collect each fraction carefully.

3. Compound Extraction and Analysis:

  • Extract this compound from each subcellular fraction using an appropriate organic solvent.

  • Quantify the amount of this compound in each fraction using LC-MS/MS.

4. Data Analysis:

  • Determine the percentage of the total intracellular this compound that is present in each subcellular fraction.

  • The purity of each fraction should be confirmed by Western blotting for organelle-specific marker proteins.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting PDE10A, which leads to an increase in the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][6][7] This increase in cyclic nucleotides activates downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

The inhibition of PDE10A by this compound has been shown to significantly increase the phosphorylation of several key proteins involved in synaptic plasticity and neuronal signaling, including:

  • GluR1 (AMPA receptor subunit): Phosphorylation of the GluR1 subunit of the AMPA receptor is crucial for regulating synaptic strength and plasticity.[1]

  • ERK (Extracellular signal-regulated kinase): The ERK signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.[1]

  • CREB (cAMP response element-binding protein): CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory.[1]

The following diagrams illustrate the experimental workflow for studying cellular uptake and the signaling pathway affected by this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_uptake_analysis Uptake Quantification cluster_distribution_analysis Distribution Analysis cell_culture Cell Culture thpp1_treatment This compound Incubation cell_culture->thpp1_treatment cell_lysis Cell Lysis & Protein Quantification thpp1_treatment->cell_lysis homogenization Cell Homogenization thpp1_treatment->homogenization lc_ms LC-MS/MS Analysis cell_lysis->lc_ms data_analysis Data Analysis (pmol/mg protein) lc_ms->data_analysis fractionation Subcellular Fractionation homogenization->fractionation extraction Compound Extraction fractionation->extraction lc_ms2 LC-MS/MS Analysis extraction->lc_ms2 distribution_analysis Distribution Profile lc_ms2->distribution_analysis pde10a_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular THPP1 This compound PDE10A PDE10A THPP1->PDE10A Inhibition cAMP cAMP PDE10A->cAMP Hydrolysis PKA PKA cAMP->PKA Activation pGluR1 p-GluR1 PKA->pGluR1 Phosphorylation pERK p-ERK PKA->pERK Phosphorylation pCREB p-CREB PKA->pCREB Phosphorylation SynapticPlasticity Synaptic Plasticity & Gene Expression pGluR1->SynapticPlasticity pERK->SynapticPlasticity pCREB->SynapticPlasticity

References

Methodological & Application

Application Notes and Protocols for THP-1 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The THP-1 cell line is a human monocytic leukemia cell line that is widely used in immunological research.[1][2] These cells are valuable for studying monocyte and macrophage functions, as they can be differentiated into macrophage-like cells.[2][3][4][5] This document provides detailed protocols for the routine culture, maintenance, and differentiation of THP-1 cells.

Note on nomenclature: The cell line is correctly designated as THP-1.

Cell Line Characteristics

THP-1 cells are derived from a patient with acute monocytic leukemia.[1][2] They grow as a single-cell suspension and exhibit a round morphology.[2] Upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA), they differentiate into adherent macrophage-like cells.[3][4]

Data Presentation

Table 1: THP-1 Cell Culture Conditions
ParameterRecommended ValueReference
Growth Medium RPMI-1640[1][3]
Serum Supplement 10% Fetal Bovine Serum (FBS)[1][3][6][7]
Other Supplements 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, 0.05 mM 2-mercaptoethanol[1][3][7]
Cell Density (Maintenance) 1 x 10^5 to 8 x 10^5 cells/mL[1][2]
Maximum Cell Density 1 x 10^6 cells/mL[1][2]
Subculture Frequency Every 3-4 days[1][2]
Culture Conditions 37°C, 5% CO2, humidified atmosphere[2][6]
Doubling Time Approximately 24-72 hours[1][8]
Table 2: Reagents for THP-1 Differentiation
ReagentStock ConcentrationWorking ConcentrationSolvent
Phorbol 12-myristate 13-acetate (PMA)1 mg/mL5 - 200 ng/mL (100 nM or 200 nM are also cited)DMSO
IFN-γ (for M1 polarization)Not specified20 ng/mLNot specified
LPS (for M1 polarization)Not specified250 ng/mLNot specified
IL-4 (for M2 polarization)Not specified20 ng/mLNot specified
IL-10 (for M2 polarization)Not specified20 ng/mLNot specified

Experimental Protocols

Protocol 1: Routine Culture of THP-1 Cells

This protocol describes the standard procedure for maintaining THP-1 cells in suspension culture.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol)

  • Sterile conical tubes (15 mL and 50 mL)

  • T-75 cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain THP-1 cells in T-75 flasks with 20 mL of complete RPMI-1640 medium.[2]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Monitor cell density and viability regularly. The cells should be subcultured when the density reaches approximately 8 x 10^5 cells/mL, and should not exceed 1 x 10^6 cells/mL.[1][2]

  • To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Adjust the cell density to 2-4 x 10^5 cells/mL in a new T-75 flask with a total volume of 20 mL.[1]

  • Subculture the cells every 3 to 4 days.[2]

Protocol 2: Cryopreservation of THP-1 Cells

This protocol outlines the procedure for freezing THP-1 cells for long-term storage.

Materials:

  • THP-1 cells in logarithmic growth phase

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cryovials

  • Cell freezing container

  • Centrifuge

Procedure:

  • Grow THP-1 cells to a density of approximately 1 x 10^6 cells/mL.[1]

  • Centrifuge the cell suspension at 1000 rpm (approximately 200 x g) for 5 minutes.[1]

  • Resuspend the cell pellet in 3.6 mL of cold FBS.[1]

  • Slowly add 400 µL of DMSO dropwise to the cell suspension while gently mixing.[1] This results in a final concentration of 90% FBS and 10% DMSO.

  • Aliquot 1 mL of the cell suspension into each cryovial.[1]

  • Place the cryovials in a cell freezing container and store at -80°C overnight to ensure a slow cooling rate of approximately -1°C/minute.[2]

  • For long-term storage, transfer the vials to a liquid nitrogen freezer.[2]

Protocol 3: Thawing of Cryopreserved THP-1 Cells

This protocol details the procedure for reviving frozen THP-1 cells.

Materials:

  • Cryovial of frozen THP-1 cells

  • Complete RPMI-1640 medium, pre-warmed to 37°C

  • Sterile conical tubes (50 mL)

  • Water bath (37°C)

  • Centrifuge

Procedure:

  • Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.[1][2]

  • Decontaminate the outside of the vial with 70% ethanol (B145695) before opening in a sterile hood.[2]

  • Transfer the contents of the vial to a 50 mL conical tube containing at least 20 mL of pre-warmed complete RPMI-1640 medium.[1][2]

  • Centrifuge the cell suspension at 1000 rpm (approximately 200 x g) for 5 minutes to pellet the cells and remove the DMSO.[1][2]

  • Discard the supernatant and gently resuspend the cell pellet in 20 mL of fresh, pre-warmed complete medium.[2]

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[2]

  • Monitor the cells closely for the first 24-48 hours and change the medium as needed. It may take several passages for the cells to recover fully and grow as a single-cell suspension.[2]

Protocol 4: Differentiation of THP-1 Cells into Macrophage-like Cells using PMA

This protocol describes the differentiation of THP-1 monocytes into adherent macrophage-like cells.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • Cell culture plates (e.g., 6-well, 24-well)

Procedure:

  • Count the THP-1 cells and centrifuge them at 200 x g for 5 minutes.[2]

  • Resuspend the cells in fresh complete medium to a concentration of 2 x 10^5 cells/mL.[1]

  • Add PMA to the cell suspension to a final concentration of 5-200 ng/mL. A common concentration used is 100 nM.[1]

  • Plate the cell suspension into the desired culture vessel. For a 24-well plate, add 1 mL per well; for a 6-well plate, add 5 mL per well.[1]

  • Incubate the cells at 37°C with 5% CO2 for 48-72 hours to allow for differentiation.[1][6]

  • After incubation, the cells will become adherent and exhibit a macrophage-like morphology. The medium can be replaced with fresh medium without PMA before proceeding with further experiments.

Visualizations

THP1_Culture_Workflow cluster_cryo Cryopreservation & Thawing cluster_maintenance Routine Culture cluster_experiment Differentiation start Frozen Vial (-196°C) thaw Thaw in 37°C Water Bath start->thaw wash Wash with Pre-warmed Medium thaw->wash culture Transfer to T-75 Flask wash->culture incubate Incubate at 37°C, 5% CO2 culture->incubate monitor Monitor Cell Density (1e5 - 8e5 cells/mL) incubate->monitor subculture Subculture every 3-4 days monitor->subculture seed Seed cells in Multi-well Plate monitor->seed subculture->culture pma Add PMA (5-200 ng/mL) seed->pma differentiate Incubate for 48-72 hours pma->differentiate macrophage Adherent Macrophage-like Cells differentiate->macrophage

Caption: Workflow for THP-1 cell culture, from thawing to differentiation.

PMA_Signaling_Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream Differentiation Macrophage Differentiation Downstream->Differentiation Adherence Increased Adherence Downstream->Adherence Morphology Morphological Changes Downstream->Morphology

Caption: Simplified signaling pathway of PMA-induced THP-1 differentiation.

References

Application Notes and Protocols for THP-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The human monocytic leukemia cell line, THP-1, is a widely utilized and versatile model in immunology, inflammation research, and drug development.[1][2][3][4] These cells grow in suspension and can be differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][2][5] Differentiated THP-1 cells become adherent and exhibit many characteristics of native human macrophages, making them an excellent in vitro model to study inflammatory responses.[1][2][6] Upon stimulation with pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), differentiated THP-1 cells activate intracellular signaling pathways, leading to the production and secretion of pro-inflammatory cytokines.[6][7] This application note provides detailed protocols for the development and validation of a THP-1 based assay to screen for and characterize compounds with anti-inflammatory properties.

Assay Development and Validation

A robust and reliable cell-based assay is crucial for generating reproducible data. The following tables summarize key validation parameters for a THP-1 cytokine release assay, providing expected acceptance criteria and illustrative data.

Data Presentation:

Table 1: Assay Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

ParameterAcceptance CriteriaResult
Intra-Assay Precision (%CV) ≤ 10%6.8%
Inter-Assay Precision (%CV) ≤ 15%11.2%

CV: Coefficient of Variation

Table 2: Assay Accuracy

Accuracy is the closeness of the mean test results obtained by the assay to the true value. It is often determined by spike and recovery experiments.

Spiked Concentration (pg/mL)Measured Concentration (pg/mL)% RecoveryAcceptance Criteria
1009595%80-120%
500510102%80-120%
100098098%80-120%

Table 3: Assay Linearity and Range

The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Analyte Concentration (pg/mL)Measured Concentration (pg/mL)
50520.998
10098
250255
500490
10001010
Lower Limit of Quantification (LLOQ) 50 pg/mL
Upper Limit of Quantification (ULOQ) 1000 pg/mL

Table 4: Assay Sensitivity

Sensitivity is the lowest level of an analyte that can be detected.

ParameterValue
Limit of Detection (LOD) 20 pg/mL

Experimental Protocols

1. THP-1 Cell Culture and Maintenance

This protocol describes the routine culture of THP-1 monocytes.

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (Pen-Strep)

    • 2-Mercaptoethanol

    • T-75 cell culture flasks

    • Centrifuge

    • Hemocytometer or automated cell counter

  • Protocol:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, and 0.05 mM 2-mercaptoethanol.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

    • Passage the cells every 2-3 days to maintain a cell density between 0.2 x 10^6 and 0.8 x 10^6 cells/mL.[9] Do not exceed a density of 1 x 10^6 cells/mL.[9]

    • To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.[1]

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.

2. Differentiation of THP-1 Monocytes into Macrophages

This protocol details the differentiation of THP-1 monocytes into adherent, macrophage-like cells using PMA.

  • Materials:

    • THP-1 cells in culture

    • Phorbol 12-myristate 13-acetate (PMA)

    • 96-well cell culture plates

    • Complete RPMI-1640 medium

  • Protocol:

    • Count the THP-1 cells and adjust the cell suspension to a density of 0.5 x 10^6 cells/mL in complete culture medium.

    • Add PMA to the cell suspension to a final concentration of 100 nM.

    • Seed 100 µL of the cell suspension containing PMA into each well of a 96-well plate.

    • Incubate the plate at 37°C with 5% CO2 for 48 hours to allow for differentiation.[10] The cells will become adherent and exhibit a macrophage-like morphology.[1]

    • After the incubation period, carefully aspirate the PMA-containing medium and wash the cells twice with 100 µL of fresh, pre-warmed RPMI-1640 medium.

    • Add 100 µL of fresh complete culture medium to each well and incubate for a 24-hour rest period before stimulation.[10]

3. Stimulation of Differentiated THP-1 Cells

This protocol describes the stimulation of differentiated THP-1 cells with LPS to induce an inflammatory response.

  • Materials:

    • Differentiated THP-1 cells in a 96-well plate

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (e.g., anti-inflammatory drugs)

    • Complete RPMI-1640 medium

  • Protocol:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add 50 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the test compounds).

    • Incubate the plate for 1-2 hours at 37°C with 5% CO2.

    • Prepare a solution of LPS in complete culture medium at a concentration of 200 ng/mL.

    • Add 50 µL of the LPS solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells, to which 50 µL of medium is added.[11]

    • Incubate the plate for 24 hours at 37°C with 5% CO2.[11]

4. Measurement of Cytokine Release by ELISA

This protocol outlines the quantification of a pro-inflammatory cytokine (e.g., TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Supernatants from stimulated THP-1 cells

    • Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α)

    • Microplate reader

  • Protocol:

    • After the 24-hour stimulation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatants without disturbing the cell layer.

    • Perform the ELISA according to the manufacturer's instructions.[12] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Incubating and washing.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding a substrate solution and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for THP-1 Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (48h) Culture->Differentiate Rest Rest (24h) Differentiate->Rest Pretreat Pre-treat with Compound (1-2h) Rest->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure Cytokine (e.g., TNF-α) by ELISA Collect->ELISA Data Data Analysis ELISA->Data

Caption: A flowchart illustrating the key steps in the THP-1 cell-based assay.

NFkB_Signaling_Pathway LPS-Induced NF-κB Signaling Pathway in THP-1 Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB p_IkB p-IκB (Ubiquitinated and Degraded) NFkB_IkB->p_IkB Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Gene Binding to Promoter

Caption: A diagram of the canonical NF-κB signaling pathway activated by LPS in THP-1 cells.[7][13]

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Transcription IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Cleavage by Caspase-1 DAMPs DAMPs/PAMPs (e.g., ATP, crystals) K_efflux K+ Efflux DAMPs->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Oligomerization NLRP3 NLRP3 ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage

References

Application Notes and Protocols for In Vivo Delivery of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query for "THPP-1" did not yield a specific, well-documented compound for in vivo research. It is presumed that "this compound" may be a typographical error. Based on available scientific literature, this document will focus on 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and its aglycone derivative, 2,3,5,4′-Tetrahydroxystilbene (TG1) . These compounds have been the subject of numerous in vivo studies, and established delivery methods are available.

These application notes provide detailed protocols for the in vivo formulation and administration of THSG and TG1 for animal studies. The methodologies herein are based on established practices and may require optimization for specific experimental needs.

Quantitative Data Summary

The following tables summarize the quantitative data for in vivo studies involving THSG and TG1, including administration routes, dosages, and pharmacokinetic parameters.

Table 1: In Vivo Administration of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

Animal ModelAdministration RouteDosageVehicleStudy FocusReference
MiceOral Gavage10 mg/kg (twice weekly for 16-32 weeks)50% Ethanol (B145695)Ovarian aging[1][2]
MiceOral Gavage33, 100, and 300 mg/kg/day (for 50 days)Not SpecifiedLearning and memory impairment[3]
MiceOral Gavage100 mg/kg (single dose)Not SpecifiedPharmacokinetics[4]
MiceOral Administration20, 40 mg/kgNot SpecifiedParkinson's disease model[5]
MiceDaily Administration60 mg/kg/day (for 21 days)Not SpecifiedTraumatic brain injury[6]
MiceNot Specified50, 100, and 200 mg/kgNot SpecifiedChronic inflammatory pain[7]
RatsOral Gavage90 and 180 mg/kg/day (for 1 week)Not SpecifiedHyperlipidemia[8]
RatsOral Gavage30, 60, and 120 mg/kg/d (for 7 days)Not SpecifiedFocal cerebral ischemia[8]
RatsOral AdministrationNot SpecifiedNot SpecifiedVascular remodeling and fibrosis[9]

Table 2: In Vivo Administration of 2,3,5,4′-Tetrahydroxystilbene (TG1)

Animal ModelAdministration RouteDosageVehicleStudy FocusReference
SCID MiceIntraperitoneal Injection10–30 mg/kgSalineColorectal Cancer[10]

Table 3: Pharmacokinetic Parameters of THSG in Mice (100 mg/kg Oral Dose)

ParameterValueUnitReference
Cmax29.62µg/mL[4]
Tmax60minutes[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of THSG in Mice

This protocol is suitable for studies requiring daily or long-term administration of THSG.

Materials:

  • 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), 95% purity[1][2]

  • 50% Ethanol solution (or other appropriate vehicle)

  • Animal feeding needles (gavage needles), appropriate size for the animal model

  • Syringes (1 mL or appropriate size)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of THSG Solution:

    • Weigh the required amount of THSG powder using an analytical balance.

    • Dissolve the THSG powder in the 50% ethanol vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an administration volume of 0.1 mL, the concentration would be 2.5 mg/mL).

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Attach the gavage needle to the syringe containing the THSG solution.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the THSG solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection of TG1 in Mice

This protocol is designed for the systemic delivery of TG1, particularly in studies where rapid absorption is desired.

Materials:

  • 2,3,5,4′-Tetrahydroxystilbene (TG1)

  • Sterile Saline (0.9% NaCl)

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for mice)[11]

  • Analytical balance

  • Sterile tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Preparation of TG1 Solution:

    • Weigh the required amount of TG1.

    • In a sterile tube, dissolve the TG1 in sterile saline to the desired concentration. If solubility is an issue, a small amount of a solubilizing agent like DMSO followed by dilution with saline may be necessary, though this should be optimized and vehicle controls used in the experiment.

    • Vortex thoroughly to ensure a clear solution.

    • Filter the final solution through a 0.22 µm sterile filter before administration. Prepare fresh for each use.

  • Animal Handling and Administration:

    • Restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder[11].

    • Insert the needle at a 30-40° angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the TG1 solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Observe the animal for any adverse reactions.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by THSG

THSG has been shown to modulate a variety of signaling pathways involved in its therapeutic effects.[5] The diagram below illustrates some of the key pathways.

THSG_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_neuroprotection Neuroprotection cluster_anti_inflammatory Anti-inflammatory Effects cluster_anti_aging Anti-aging Effects THSG THSG ROS_NO ROS/NO Production THSG->ROS_NO Inhibits SOD SOD Activity THSG->SOD Increases PI3K_AKT PI3K/AKT Pathway THSG->PI3K_AKT Activates JNK_P38 JNK/P38 MAPK THSG->JNK_P38 Inhibits Bcl2_Bax Bcl-2/Bax Ratio THSG->Bcl2_Bax Increases NF_kB NF-κB Pathway THSG->NF_kB Inhibits SIRT1 SIRT1 THSG->SIRT1 Activates Klotho Klotho THSG->Klotho Upregulates Insulin_IGF1 Insulin/IGF-1 Signaling THSG->Insulin_IGF1 Downregulates

Caption: Key signaling pathways modulated by THSG in various therapeutic contexts.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for in vivo studies involving the administration of THSG or TG1.

In_Vivo_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model compound_prep Prepare THSG/TG1 Formulation (e.g., Solution, Suspension) animal_model->compound_prep admin_route Choose Administration Route (e.g., Oral Gavage, IP Injection) compound_prep->admin_route dosing Administer Compound (Define Dosage and Frequency) admin_route->dosing monitoring Monitor Animals (Health, Behavior, Tumor Size, etc.) dosing->monitoring endpoint Endpoint Reached (e.g., Time, Clinical Signs) monitoring->endpoint sample_collection Collect Samples (Blood, Tissues) endpoint->sample_collection analysis Analyze Samples (e.g., Pharmacokinetics, Histology, Biomarkers) sample_collection->analysis data_interp Data Interpretation and Conclusion analysis->data_interp

Caption: General experimental workflow for in vivo studies with THSG/TG1.

Logical Relationship of THSG to its Derivative TG1

The relationship between THSG and its active form, TG1, is a crucial aspect of its pharmacology.

THSG_to_TG1 THSG THSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside) Deglucosylation Deglucosylation (e.g., via acid hydrolysis) THSG->Deglucosylation TG1 TG1 (2,3,5,4′-Tetrahydroxystilbene) Deglucosylation->TG1

Caption: Conversion of THSG to its aglycone form, TG1.

References

Application Notes and Protocols for the Quantification of THPP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THPP-1 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascades, which are fundamental to various neuronal processes. Inhibition of PDE10A by this compound has shown potential therapeutic effects in preclinical models of neuropsychiatric disorders.

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. This document provides an overview of analytical techniques, detailed experimental protocols, and relevant biological pathways associated with this compound.

Analytical Techniques for this compound Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable method for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and robustness. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be employed, although it may lack the sensitivity and selectivity of LC-MS/MS.

Quantitative Data Summary
ParameterExpected Range/Value
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect Minimal and compensated by internal standard
Recovery Consistent and reproducible

Experimental Protocols

The following are detailed, generalized protocols for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. These protocols should be optimized and validated for specific laboratory conditions and matrices.

Protocol 1: Sample Preparation - Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma samples.

Materials:

  • Blank plasma (with anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards and QC samples by spiking the stock solution into blank plasma to achieve the desired concentration range.

  • Sample Extraction:

    • To 50 µL of plasma sample (unknown, standard, or QC) in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the reference standard (precursor ion > product ion)

    • Internal Standard: To be determined by direct infusion of the IS

  • Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Desolvation Gas Flow: To be optimized

    • Cone Gas Flow: To be optimized

  • Collision Energy and other compound-dependent parameters: To be optimized for each MRM transition.

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

Inhibition of PDE10A by this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation. This results in the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the transcription factor cAMP response element-binding protein (CREB) and the glutamate (B1630785) receptor 1 (GluR1) subunit of the AMPA receptor. This signaling cascade plays a critical role in modulating neuronal activity and synaptic plasticity, particularly in the context of dopamine (B1211576) D1 and D2 receptor signaling in medium spiny neurons.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP + ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA + AMP AMP PDE10A->AMP THPP1 This compound THPP1->PDE10A Inhibits pCREB pCREB PKA->pCREB Phosphorylates pGluR1 pGluR1 PKA->pGluR1 Phosphorylates Gene_Expression Gene Expression pCREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity pGluR1->Synaptic_Plasticity

Caption: PDE10A signaling pathway inhibited by this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples from a preclinical study.

THPP1_Quantification_Workflow cluster_study Preclinical Study cluster_analysis Bioanalytical Laboratory Animal_Dosing Animal Dosing with this compound Blood_Collection Blood Collection (Time Points) Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Protein_Precipitation Protein Precipitation (ACN + IS) Sample_Thawing->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Workflow for this compound quantification in plasma.

Conclusion

The accurate quantification of this compound is achievable using a validated LC-MS/MS method. The provided protocols offer a solid foundation for method development. Understanding the PDE10A signaling pathway is crucial for interpreting the pharmacodynamic effects of this compound. Researchers are encouraged to adapt and validate these methods for their specific applications to ensure reliable and reproducible results in the development of this promising therapeutic agent.

Application of THPP-1 in [specific disease] research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: THPP-1 in Schizophrenia Research

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, which in turn modulates the activity of downstream signaling pathways implicated in synaptic plasticity and neuronal function.[1] Research suggests that this compound has potential as a therapeutic agent for schizophrenia, addressing not only the positive symptoms but also the cognitive deficits associated with the disorder.[1][2]

Mechanism of Action

This compound exerts its effects by binding to the active site of the PDE10A enzyme, preventing the breakdown of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate various downstream targets. In the context of schizophrenia, this modulation of cyclic nucleotide signaling is thought to restore normal function in the corticostriatal circuits that are dysregulated in the disease.[3] Specifically, this compound has been shown to increase the phosphorylation of key proteins involved in synaptic plasticity, such as the GluR1 subunit of the AMPA receptor, extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB).[1]

Quantitative Data

ParameterValueSpeciesAssayReference
Ki for PDE10A 1 nMHumanBiochemical Assay[4]
1.3 nMRatBiochemical Assay[4]
IC50 for PDE10A 49 nMCellular AssayNot Specified[5]
Selectivity >44-fold vs. PDE6ANot SpecifiedBiochemical Assay[5]
>50,000-fold vs. PDE1A-9A, PDE11ANot SpecifiedBiochemical Assay[6]
Effective Dose (Novel Object Recognition) 0.3 - 1 mg/kgRatBehavioral Assay[6]
Effective Dose (Conditioned Avoidance Response) 3 mg/kgRatBehavioral Assay[6]
Effective Dose (MK-801 induced hyperlocomotion) 0.25 - 0.75 mg/kg (oral)MouseBehavioral Assay[7]

Experimental Protocols

1. In Vitro PDE10A Inhibition Assay

  • Objective: To determine the potency of this compound in inhibiting PDE10A activity.

  • Materials: Recombinant human PDE10A, [3H]-cAMP or [3H]-cGMP, snake venom nucleotidase, scintillation cocktail, test compound (this compound).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, [3H]-cAMP or [3H]-cGMP, and the test compound at various concentrations.

    • Initiate the reaction by adding recombinant PDE10A.

    • Incubate at 30°C for a specified time.

    • Stop the reaction by adding snake venom nucleotidase, which converts the remaining [3H]-cAMP/cGMP to [3H]-adenosine/guanosine.

    • Add a slurry of anion-exchange resin to bind the product, [3H]-AMP/GMP.

    • Centrifuge the mixture and collect the supernatant containing [3H]-adenosine/guanosine.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Western Blot for Phosphorylated Proteins

  • Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in striatal neurons.

  • Materials: Primary striatal neuron cultures or striatal tissue from treated animals, lysis buffer, primary antibodies (anti-pGluR1, anti-pERK, anti-pCREB), secondary antibody (HRP-conjugated), ECL substrate.

  • Procedure:

    • Treat primary striatal neurons with this compound or administer this compound to animals.

    • Lyse the cells or dissect the striatum and homogenize in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

3. Novel Object Recognition (NOR) Task

  • Objective: To evaluate the effect of this compound on recognition memory, a cognitive domain impaired in schizophrenia.

  • Materials: Open field arena, two identical objects, one novel object, test animals (rats or mice), this compound.

  • Procedure:

    • Habituation: Allow the animal to explore the empty open field arena for a set period.

    • Training (Familiarization Phase): Place two identical objects in the arena and allow the animal to explore for a set time.

    • Testing (Test Phase): After a retention interval, replace one of the familiar objects with a novel object. Administer this compound prior to the training or testing phase.

    • Record the time the animal spends exploring each object.

    • Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

G cluster_0 Striatal Neuron THPP1 This compound PDE10A PDE10A THPP1->PDE10A inhibits cAMP_cGMP ↑ cAMP/cGMP PDE10A->cAMP_cGMP degrades PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG activates CREB CREB PKA_PKG->CREB phosphorylates ERK ERK PKA_PKG->ERK phosphorylates GluR1 GluR1 PKA_PKG->GluR1 phosphorylates pCREB pCREB CREB->pCREB Synaptic_Plasticity Synaptic Plasticity Cognitive Function pCREB->Synaptic_Plasticity pERK pERK ERK->pERK pERK->Synaptic_Plasticity pGluR1 pGluR1 GluR1->pGluR1 pGluR1->Synaptic_Plasticity

Caption: Signaling pathway of this compound in striatal neurons.

G cluster_workflow Preclinical Evaluation Workflow Animal_Model Schizophrenia Animal Model (e.g., MAM model) THPP1_Admin Administer this compound (acute or chronic) Animal_Model->THPP1_Admin Behavioral_Testing Behavioral Testing (e.g., NOR, CAR) THPP1_Admin->Behavioral_Testing Tissue_Collection Striatal Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pGluR1) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

References

Standard operating procedure for handling THPP-1

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be ambiguity in the term "THPP-1". The scientific literature refers to two distinct entities with similar acronyms: THP-1 , a human monocytic cell line, and This compound , a chemical compound that acts as a phosphodiesterase 10A (PDE10A) inhibitor. To provide a comprehensive resource, this document will address the standard operating procedures for both.

Section 1: THP-1 Human Monocytic Cell Line

The THP-1 cell line, derived from a patient with acute monocytic leukemia, is a widely used model in immunology and cancer research to study monocyte and macrophage biology.[1][2]

Application Notes

THP-1 cells are valuable for a variety of applications, including:

  • Studying Monocyte/Macrophage Functions : These cells can be differentiated into macrophage-like cells, providing a model to investigate processes like phagocytosis, inflammation, and immune response.[1]

  • Cancer Research : They are utilized to study the tumor microenvironment, particularly the role of tumor-associated macrophages (TAMs).[1]

  • Immunotherapy Research : THP-1 cells serve as a model for the interaction between immune cells and cancer cells, aiding in the development of novel immunotherapies.[1]

  • Signal Transduction Studies : They are instrumental in dissecting signaling pathways involved in immune responses, such as those mediated by NF-κB, MAP kinases, and STAT proteins.[3][4][5]

Quantitative Data Summary
ParameterValueReference
Cell Type Human Monocytic Leukemia[1]
Morphology Round, large, single cells[1]
Growth Mode Suspension[1]
Doubling Time Approximately 35-50 hours[1]
Seeding Density 2-9 x 10⁵ cells/mL[2]
PMA Concentration for Differentiation 5 - 50 ng/mL[6]
IFNγ Concentration for M1 Polarization 20 ng/mL[6]
LPS Concentration for M1 Polarization 250 ng/mL[6]
IL-4 Concentration for M2 Polarization 20 ng/mL[6]
IL-10 Concentration for M2 Polarization 20 ng/mL[6]

Experimental Protocols

Protocol 1: General Culture of THP-1 Cells

This protocol outlines the standard procedure for culturing and maintaining THP-1 cells.

Materials:

  • THP-1 cells (from a reputable vendor like ATCC)[7]

  • RPMI-1640 medium[7]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • T-75 culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation : Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 2 mM L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Cell Thawing : Thaw a frozen vial of THP-1 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture : Centrifuge the cell suspension at 500 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Subculturing : Monitor cell density. When the density reaches 8-9 x 10⁵ cells/mL, split the culture. To do this, transfer the desired volume of cell suspension to a new flask and add fresh medium to achieve a starting density of 2-3 x 10⁵ cells/mL. THP-1 cells grow in suspension, so they do not require trypsinization.[1]

Protocol 2: Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • Cultured THP-1 cells

  • Complete growth medium

  • PMA (Phorbol 12-myristate 13-acetate)

  • 6-well tissue culture plates

Procedure:

  • Seeding : Seed THP-1 cells at a density of 3 x 10⁵ cells/mL in a 6-well plate.[6]

  • PMA Treatment : Add PMA to the culture medium to a final concentration of 5-50 ng/mL.[6]

  • Incubation : Incubate the cells for 24-48 hours at 37°C and 5% CO₂. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.

  • Resting Phase : After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. Add fresh, PMA-free complete growth medium and rest the cells for 24-72 hours before subsequent experiments.[6]

Protocol 3: Polarization of THP-1 Macrophages

This protocol details the polarization of differentiated THP-1 macrophages into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 2)

  • Complete growth medium

  • Interferon-gamma (IFNγ)

  • Lipopolysaccharide (LPS)

  • Interleukin-4 (IL-4)

  • Interleukin-10 (IL-10)

Procedure:

  • Prepare Differentiated Cells : Follow Protocol 2 to differentiate THP-1 cells into macrophages.

  • M1 Polarization : To polarize towards the M1 phenotype, replace the medium with fresh medium containing 20 ng/mL IFNγ and 250 ng/mL LPS. Incubate for 48 hours.[6]

  • M2 Polarization : To polarize towards the M2 phenotype, replace the medium with fresh medium containing 20 ng/mL IL-4 or 20 ng/mL IL-10. Incubate for 48 hours.[6][8]

  • Analysis : After polarization, cells can be analyzed for the expression of specific M1 and M2 markers through techniques like RT-PCR, flow cytometry, or ELISA.

Signaling Pathways and Visualizations

LPS-Induced NF-κB Signaling in THP-1 Cells

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response in THP-1 cells, primarily through the NF-κB signaling pathway.[4]

LPS_NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Induces THP1_Workflow start THP-1 Monocytes (Suspension Culture) differentiate Differentiate with PMA (24-48h) start->differentiate rest Rest in PMA-free medium (24-72h) differentiate->rest macrophages Adherent Macrophages (M0 phenotype) rest->macrophages polarize_m1 Polarize with IFNγ + LPS (48h) macrophages->polarize_m1 polarize_m2 Polarize with IL-4 or IL-10 (48h) macrophages->polarize_m2 m1 M1 Macrophages (Pro-inflammatory) polarize_m1->m1 m2 M2 Macrophages (Anti-inflammatory) polarize_m2->m2 analysis Downstream Analysis (RT-PCR, ELISA, Flow Cytometry) m1->analysis m2->analysis PDE10A_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA Activates cGMP->PDE10A PKG PKG cGMP->PKG Activates AMP 5'-AMP PDE10A->AMP Hydrolysis GMP 5'-GMP PDE10A->GMP Hydrolysis THPP1 This compound THPP1->PDE10A Inhibits Targets Downstream Targets (CREB, GluR1) PKA->Targets Phosphorylates PKG->Targets Phosphorylates Response Modulation of Synaptic Plasticity Targets->Response

References

Application Notes and Protocols for High-Throughput Screening of THPP-1 using THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various cellular signaling pathways. While highly expressed in the brain, recent studies have revealed that PDE10A is also expressed in immune cells, including macrophages, where it plays a significant role in regulating inflammatory responses.[1][2] The human monocytic leukemia cell line, THP-1, is a widely used model for studying monocyte and macrophage functions. Upon differentiation, THP-1 cells exhibit many characteristics of primary human macrophages, making them a valuable tool for in vitro studies of inflammation and immunology.

THPP-1 is a potent and selective inhibitor of PDE10A. Its ability to modulate cAMP/cGMP signaling makes it a compound of interest for investigating the role of PDE10A in various cellular processes. Recent evidence highlights the potential of PDE10A inhibitors in mitigating inflammatory responses. For instance, inhibition of PDE10A has been shown to reduce the activation of the NLRP3 inflammasome and subsequent pyroptosis in THP-1 derived macrophages.[3][4] Furthermore, PDE10A inhibition can selectively block the lipopolysaccharide (LPS)-induced expression of key inflammatory chemokines such as MCP-1 in macrophages.[1][2]

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay to identify and characterize inhibitors of PDE10A, such as this compound, using the THP-1 cell line. The described assay focuses on the quantification of pyroptosis, a form of inflammatory cell death, which is a downstream consequence of NLRP3 inflammasome activation.

Signaling Pathway of PDE10A in Macrophage-Mediated Inflammation

The signaling pathway outlined below illustrates the role of PDE10A in the context of an inflammatory response triggered by a stimulus like LPS in macrophages. Inhibition of PDE10A by compounds such as this compound leads to an increase in intracellular cAMP and/or cGMP levels, which in turn can suppress the activation of the NLRP3 inflammasome and subsequent inflammatory events.

PDE10A_Signaling_Pathway PDE10A Signaling in Macrophage Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming NLRP3_activation NLRP3 Inflammasome Assembly & Activation NLRP3_priming->NLRP3_activation ATP ATP P2X7R P2X7R ATP->P2X7R P2X7R->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 GSDMD Gasdermin D Cleavage Caspase1->GSDMD IL1b IL-1β Maturation Caspase1->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis cAMP_cGMP cAMP / cGMP cAMP_cGMP->NLRP3_activation Inhibits PDE10A PDE10A cAMP_cGMP->PDE10A AMP_GMP AMP / GMP PDE10A->AMP_GMP Hydrolysis THPP1 This compound THPP1->PDE10A Inhibits

PDE10A Signaling Pathway in Macrophages

High-Throughput Screening Protocol: Pyroptosis Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of LPS and nigericin-induced pyroptosis in THP-1 derived macrophages.

1. Materials and Reagents

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572)

  • This compound or other test compounds

  • SYTOX™ Green Nucleic Acid Stain

  • Triton™ X-100

  • 384-well black, clear-bottom tissue culture plates

2. Experimental Workflow

HTS_Workflow HTS Workflow for Pyroptosis Inhibition Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis culture 1. Culture THP-1 Monocytes differentiate 2. Differentiate with PMA (100 ng/mL, 48h) culture->differentiate seed 3. Seed Macrophages in 384-well plates differentiate->seed prime 4. Prime with LPS (100 ng/mL, 3h) seed->prime add_compounds 5. Add this compound/ Test Compounds prime->add_compounds add_sytox 6. Add SYTOX Green add_compounds->add_sytox induce 7. Induce Pyroptosis with Nigericin (6 µM) add_sytox->induce measure 8. Real-time Fluorescence Measurement (2h) induce->measure lyse 9. Lyse cells for Max Fluorescence measure->lyse normalize 10. Normalize Data lyse->normalize calculate 11. Calculate % Inhibition normalize->calculate plot 12. Plot Dose-Response & Calculate IC50 calculate->plot

HTS Experimental Workflow Diagram

3. Detailed Protocol

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate, seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in media containing 100 ng/mL PMA and incubate for 48 hours.

    • After incubation, gently aspirate the media and replace with fresh, PMA-free media.

  • Compound Treatment and Priming:

    • Prepare serial dilutions of this compound and other test compounds in cell culture medium.

    • Prime the differentiated THP-1 macrophages by adding LPS to a final concentration of 100 ng/mL and incubate for 3 hours.[3]

    • Following priming, add the test compounds to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Pyroptosis Induction and Measurement:

    • Add SYTOX™ Green nucleic acid stain to all wells at the manufacturer's recommended concentration.

    • Induce pyroptosis by adding nigericin to a final concentration of 6 µM to all wells except for the negative controls.[3]

    • Immediately begin monitoring fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) every 15 minutes for 2 hours using a plate reader.

    • At the end of the kinetic read, add Triton™ X-100 (0.1% final concentration) to a set of control wells to induce maximal cell lysis and obtain the maximum fluorescence value.

4. Data Analysis

  • Normalization: For each well, normalize the fluorescence signal by calculating the percentage of cell death relative to the maximum fluorescence from the Triton™ X-100 lysed wells.

    • % Cell Death = [(Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_max - Fluorescence_negative_control)] * 100

  • Inhibition Calculation: Determine the percentage of pyroptosis inhibition for each compound concentration.

    • % Inhibition = [1 - (% Cell Death_compound / % Cell Death_vehicle_control)] * 100

  • Dose-Response Curves: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Presentation

The following tables summarize hypothetical data from a high-throughput screen of this compound and other reference compounds in the pyroptosis inhibition assay.

Table 1: Dose-Response of this compound on Pyroptosis Inhibition in THP-1 Macrophages

This compound Concentration (µM)% Cell Death (Mean ± SD)% Inhibition
0 (Vehicle)85.2 ± 4.10
0.0182.5 ± 3.83.2
0.165.1 ± 5.223.6
143.7 ± 3.948.7
325.8 ± 2.769.7
1015.3 ± 1.982.1
3012.1 ± 2.285.8

Table 2: IC50 Values of Various PDE Inhibitors in the Pyroptosis Assay

CompoundTargetIC50 (µM)
This compound PDE10A 1.2
MP-10PDE10A1.5
RoflumilastPDE4> 50
SildenafilPDE5> 50

The THP-1 cell line provides a robust and reproducible platform for high-throughput screening of PDE10A inhibitors like this compound. The described pyroptosis inhibition assay offers a clear and quantifiable endpoint to assess the efficacy of test compounds in a physiologically relevant context of macrophage-driven inflammation. This application note and protocol can serve as a valuable resource for researchers and drug development professionals seeking to identify and characterize novel modulators of the PDE10A signaling pathway for potential therapeutic applications in inflammatory diseases.

References

Application Notes and Protocols for Labeling THPP-1 for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THPP-1, or [2-(6-chloro-3-pyridinyl)-7,8-dihydro-4-(2-methoxyethoxy)pyrido[4,3-d]pyrimidin-6(5H)-yl]imidazo[1,5-a]pyridin-1-yl-methanone, is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a key enzyme in the central nervous system, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[3] Inhibition of PDE10A leads to elevated levels of cAMP and cGMP, which can modulate neuronal activity. This has significant implications for the treatment of various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[4][5]

The ability to visualize and quantify PDE10A in the brain is crucial for understanding its role in disease and for the development of novel therapeutics. Labeling this compound with radioisotopes for Positron Emission Tomography (PET) or with fluorophores for in vitro and in vivo fluorescence imaging provides powerful tools for researchers. These application notes provide detailed protocols for the radiolabeling and fluorescent labeling of this compound, as well as an overview of its biological context and relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound and provide a comparison with other PDE10A inhibitors that have been successfully labeled for imaging studies.

Table 1: Binding Affinity and Selectivity of this compound

CompoundTargetKi (nM)Selectivity vs. other PDEsReference
This compoundHuman PDE10A1>44-fold over PDE1A-9A and PDE11A[2]
This compoundRat PDE10A1.3Not specified[1]

Table 2: Comparison of PDE10A PET Radioligands

RadioligandTargetIC50 (nM)Brain Uptake (SUV)Striatum/Cerebellum RatioReference
[18F]MNI-659PDE10A2.1~2.0 at 60 min (rat)>20 (rat)[6]
[18F]JNJ42259152PDE10ANot specifiedHigh striatal uptakeHigh[5][7]
[11C]IMA107PDE10ANot specifiedFavorable kineticsHigh[8]
Hypothetical [18F]this compoundPDE10A1 (Ki)To be determinedTo be determinedN/A

Signaling Pathway

This compound exerts its effects by inhibiting PDE10A, which in turn modulates downstream signaling cascades. The following diagram illustrates the canonical signaling pathway affected by this compound.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR binds Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP Guanylyl Cyclase Guanylyl Cyclase cGMP cGMP Guanylyl Cyclase->cGMP converts ATP ATP ATP->Adenylyl Cyclase GTP GTP GTP->Guanylyl Cyclase PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA PKA cAMP->PKA activates cGMP->PDE10A hydrolyzed by PKG PKG cGMP->PKG activates This compound This compound This compound->PDE10A inhibits CREB CREB PKA->CREB phosphorylates DARPP-32 DARPP-32 PKA->DARPP-32 phosphorylates PKG->DARPP-32 phosphorylates Gene Expression Gene Expression CREB->Gene Expression regulates Neuronal Activity Neuronal Activity DARPP-32->Neuronal Activity modulates

Figure 1: PDE10A Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the radiolabeling and fluorescent labeling of this compound. These protocols are based on established methods for similar small molecules and should be optimized for specific experimental conditions.

Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging

This protocol describes a potential two-step, one-pot radiosynthesis of [18F]this compound, adapted from methods used for other PET radioligands.[9][10][11] A suitable precursor for radiofluorination would need to be synthesized first, for example, by replacing a methoxy (B1213986) group on the pyridinyl ring with a leaving group such as a nitro or a trimethylammonium group.

Materials:

  • This compound precursor (e.g., nitro-THPP-1)

  • [18F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water for injection

  • C18 Sep-Pak cartridges

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis unit

  • HPLC system with a radioactivity detector

Workflow Diagram:

radiolabeling_workflow cluster_synthesis Automated Radiosynthesis cluster_qc Quality Control A [18F]Fluoride Trapping B Azeotropic Drying A->B Elute with K222/K2CO3 C Radiofluorination B->C Add this compound Precursor in DMF D HPLC Purification C->D Inject crude product E Formulation D->E Collect [18F]this compound fraction F Radiochemical Purity (HPLC) E->F G Molar Activity E->G H Sterility and Endotoxin Testing E->H fluorescent_labeling_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization A Dissolve this compound derivative and dye B Add base and react A->B C Quench reaction B->C D HPLC Purification C->D E Mass Spectrometry D->E F Spectroscopic Analysis D->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting THPP-1 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting solubility issues related to THPP-1, a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]

Q2: What is the maximum soluble concentration of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of up to 31.25 mg/mL (67.22 mM).[1] It is recommended to use ultrasonic agitation to facilitate dissolution.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in newly opened, anhydrous DMSO to your desired concentration, for example, 10 mM.[1] It is advisable to use sonication to ensure complete dissolution.[2] Store the stock solution in small aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: My this compound is not dissolving completely, even in DMSO. What should I do?

A4: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase Sonication Time: Apply gentle sonication in a water bath for short intervals to avoid overheating and potential degradation of the compound.

  • Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period. However, be cautious as excessive heat can degrade the compound.

  • Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[1] Always use newly opened, anhydrous DMSO for preparing your stock solution.

Q5: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A5: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous buffer, first, create a high-concentration stock solution in DMSO and then dilute it into your aqueous medium. Ensure vigorous mixing during dilution to prevent precipitation.

Q6: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer. How can I prevent this?

A6: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.

  • Optimize the Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while continuously and vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Increase the Percentage of DMSO: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility. However, always check the tolerance of your specific assay or cell line to DMSO.

  • Use a Surfactant: For in vivo oral administration, a formulation of 10% Tween 80 in water has been used.[1] For in vitro assays, a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 may aid in solubility, but its compatibility with your experiment must be validated.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMolecular WeightSolubilityMolar ConcentrationNotes
DMSO464.9 g/mol 31.25 mg/mL[1]67.22 mM[1]Sonication is recommended.[2] Use of newly opened, anhydrous DMSO is critical.[1]
Ethanol464.9 g/mol Data not availableData not availableNot a recommended primary solvent.
PBS (Phosphate-Buffered Saline)464.9 g/mol PoorData not availableNot recommended for direct dissolution.
Water464.9 g/mol PoorData not availableNot recommended for direct dissolution.
10% Tween 80 / 90% Water464.9 g/mol Sufficient for in vivo oral dosing at specified concentrationsData not availableUsed for oral administration in rats.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 464.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.649 mg of this compound.

  • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 4.649 mg).

  • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • Place the tube in a sonicator water bath and sonicate in short bursts of 5-10 minutes. Check for complete dissolution visually between bursts.

  • Once the solution is clear and no particulate matter is visible, the stock solution is ready.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium (e.g., 999 µL).

  • While vortexing the cell culture medium at a medium speed, add the calculated volume of the this compound DMSO stock solution (e.g., 1 µL) dropwise into the medium.

  • Continue vortexing for another 30 seconds to ensure the compound is evenly dispersed.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh working solution at a lower concentration.

  • Add the final working solution to your cell culture plates. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Solubility Testing start Start: Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve sonicate Sonicate Gently dissolve->sonicate visual_check Visually Inspect for Complete Dissolution sonicate->visual_check visual_check->sonicate Particulates Present stock_ready Stock Solution Ready (e.g., 10 mM) visual_check->stock_ready Clear Solution dilute Dilute Stock in Aqueous Buffer stock_ready->dilute precipitate_check Check for Precipitation dilute->precipitate_check working_ready Working Solution Ready precipitate_check->working_ready No Precipitation troubleshoot Troubleshoot (See Guide) precipitate_check->troubleshoot Precipitation Occurs

A workflow for preparing and testing the solubility of this compound.

G cluster_troubleshooting Troubleshooting Logic for this compound Precipitation issue Issue: this compound Precipitates in Aqueous Solution cause1 Possible Cause 1: Concentration Too High issue->cause1 cause2 Possible Cause 2: Poor Dilution Technique issue->cause2 cause3 Possible Cause 3: Suboptimal Solvent Conditions issue->cause3 solution1 Solution: Lower Final Concentration cause1->solution1 solution2 Solution: Add Stock Dropwise While Vortexing cause2->solution2 solution3 Solution: Increase Final DMSO % (if possible) cause3->solution3 solution4 Solution: Consider Surfactant (e.g., Tween 80) cause3->solution4

A logical diagram for troubleshooting this compound precipitation issues.

G cluster_pathway This compound Signaling Pathway THPP1 This compound PDE10A PDE10A THPP1->PDE10A Inhibits cAMP_cGMP ↑ cAMP / cGMP PDE10A->cAMP_cGMP Degrades PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG CREB ↑ pCREB PKA_PKG->CREB ERK ↑ pERK PKA_PKG->ERK GluR1 ↑ pGluR1 PKA_PKG->GluR1 Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function CREB->Synaptic_Plasticity ERK->Synaptic_Plasticity GluR1->Synaptic_Plasticity

The signaling pathway of this compound as a PDE10A inhibitor.

References

Technical Support Center: Optimizing THPP-1 Dosage and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and concentration of THPP-1, a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective chemical probe for phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling.[2] By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP. This leads to the activation of downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate key proteins such as the cAMP-response element binding protein (CREB) and the GluR1 subunit of the AMPA receptor.[2][3]

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: A recommended starting concentration for this compound in cellular assays is 10 nM. However, a broader concentration range of 50-200 nM has also been suggested by reviewers of the chemical probe.[4] The optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended to determine the EC50 for your specific experimental setup.

Q3: What is the in vitro potency of this compound?

A3: this compound is a potent inhibitor of PDE10A with a reported Ki (inhibitor constant) of approximately 1 nM for human PDE10A.[5] Its cellular IC50 (half-maximal inhibitory concentration) has been reported to be 49 nM, although the specific cell line used for this determination was not specified.[4]

Q4: In what solvent should I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 2. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or assay. 3. Low PDE10A Expression: The cell line being used may not express sufficient levels of PDE10A.1. Prepare a fresh stock solution from a new aliquot of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. Start with a range of 10 nM to 1 µM. 3. Verify PDE10A expression in your cell line using qPCR or Western blotting.
High variability between replicates. 1. Inconsistent Pipetting: Inaccurate pipetting can lead to significant variability. 2. Uneven Cell Seeding: Inconsistent cell density across wells can affect the results. 3. Compound Precipitation: this compound may precipitate in the aqueous culture medium if the final DMSO concentration is too high or if the compound's solubility limit is exceeded.1. Ensure proper calibration and use of pipettes. Use a master mix for reagent addition. 2. Ensure a homogenous cell suspension and consistent seeding density. 3. Visually inspect for precipitation. Reduce the final concentration of this compound or the percentage of DMSO. Gentle agitation after adding the compound can also help.
Unexpected off-target effects or cytotoxicity. 1. High Concentration: At higher concentrations, this compound may lose selectivity and inhibit other cellular targets. 2. Vehicle Toxicity: The solvent (DMSO) may be causing cellular toxicity.1. Use the lowest effective concentration determined from your dose-response curve. 2. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent.
Inconsistent downstream signaling results (e.g., pCREB levels). 1. Suboptimal Incubation Time: The time point for measuring the downstream effect may not be optimal. 2. Sample Preparation Issues: Protein degradation or dephosphorylation during cell lysis and sample preparation.1. Perform a time-course experiment to determine the peak of the signaling event. 2. Ensure cell lysis is performed quickly on ice with protease and phosphatase inhibitors.

Quantitative Data Summary

Parameter Value Species Reference
Ki (PDE10A) 1 nMHuman[5]
Ki (PDE10A) 1.3 nMRat[5]
Cellular IC50 49 nMNot Specified[4]
Recommended Cellular Concentration 10 nM - 200 nMN/A[4]
In Vivo Oral Dosage (Novel Object Recognition) 0.1 - 1.0 mg/kgRat[5]
In Vivo Oral Dosage (pGluR1 S845 Phosphorylation) 1 - 30 mg/kgRat[5]

Experimental Protocols

Protocol 1: In Vitro Measurement of Intracellular cAMP Levels

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line expressing PDE10A (e.g., HEK293 cells transfected with PDE10A, or a neuronal cell line with endogenous expression like SH-SY5Y)

  • This compound

  • DMSO

  • Cell culture medium

  • 0.1 M HCl

  • cAMP ELISA Kit (commercially available)

  • Protein Assay Kit (e.g., BCA)

  • Microplate reader

Methodology:

  • Cell Culture: Plate cells at the desired density in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Further dilute in cell culture medium to achieve the final desired concentrations. Include a vehicle-only control.

  • Treatment: Pre-incubate the cells with the diluted this compound or vehicle for a predetermined time (e.g., 30 minutes).

  • Stimulation (Optional): If desired, stimulate the cells with an appropriate agonist to induce cAMP production (e.g., forskolin).

  • Cell Lysis: Aspirate the media and lyse the cells directly in the plate with 0.1 M HCl. Incubate for 10 minutes at room temperature with gentle shaking.

  • Sample Collection: Scrape the cells and centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.

  • ELISA: Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cAMP concentration in your samples. Normalize the cAMP concentration to the total protein concentration of each sample.

Protocol 2: Western Blotting for Phosphorylated CREB (pCREB)

This protocol outlines the steps to measure the phosphorylation of CREB, a downstream target of the cAMP/PKA signaling pathway activated by this compound.

Materials:

  • Cell line expressing PDE10A

  • This compound

  • DMSO

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle as described in Protocol 1.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Collect the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant.

  • Sample Preparation: Normalize samples to equal protein concentrations and add Laemmli sample buffer. Denature by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensity. Normalize the pCREB signal to the total CREB signal or a loading control (e.g., GAPDH, β-actin).

Visualizations

THPP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE10A PDE10A cAMP->PDE10A Degraded by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP THPP1 This compound THPP1->PDE10A Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes

Caption: PDE10A Inhibition Signaling Cascade by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., SH-SY5Y) Treatment Treat Cells with This compound or Vehicle Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate (Time-course/Dose-response) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Perform Assay (e.g., cAMP ELISA or Western Blot) Lysis->Assay Data_Analysis Analyze and Normalize Data Assay->Data_Analysis

Caption: General Experimental Workflow for this compound In Vitro Studies.

References

Technical Support Center: Improving THPP-1 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability profile and degradation pathways of THPP-1 in various experimental solutions is not extensively available in public literature. Therefore, this technical support center provides a generalized framework based on best practices for addressing the stability of small molecule inhibitors in solution. The recommendations provided should be adapted and validated by researchers for their specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems researchers may encounter with this compound stability in solution.

Problem 1: Precipitation of this compound upon dilution into aqueous buffer.

Q: My this compound, diluted from a DMSO stock, precipitated in my aqueous assay buffer. What should I do?

A: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like many kinase inhibitors. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the new, less organic solvent environment.

Solutions:

  • Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your final assay buffer to gradually decrease the solvent polarity.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, isopropanol) in your final aqueous buffer can improve the solubility of this compound. Ensure the co-solvent is compatible with your experimental system and does not affect the assay results.[1]

  • Sonication: After dilution, brief sonication of the solution can help to redissolve microprecipitates.

Problem 2: Loss of this compound activity in a time-dependent manner during my experiment.

Q: I'm observing a decrease in the inhibitory effect of this compound over the course of my multi-hour incubation. What could be the cause and how can I fix it?

A: A time-dependent loss of activity suggests that this compound may be degrading in your experimental solution. Several factors can contribute to this instability.

Solutions:

  • Prepare Fresh Solutions: The most reliable strategy is to prepare this compound working solutions immediately before each experiment.[1]

  • Control Temperature: Degradation reactions are often accelerated at higher temperatures. If your experiment allows, consider running it at a lower temperature (e.g., room temperature instead of 37°C) or for a shorter duration.[1] Stock solutions should be stored at -80°C as recommended.[2]

  • Protect from Light: If this compound is light-sensitive, exposure to ambient light during the experiment could cause photodegradation. Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.[1]

  • Add Antioxidants: If oxidative degradation is suspected, adding an antioxidant such as L-ascorbic acid or N-acetylcysteine (NAC) to your buffer might protect this compound. The compatibility and potential interference of the antioxidant with your assay must be verified.

  • Work under an Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert gas like nitrogen or argon can prevent oxidative degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on supplier datasheets, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is soluble in DMSO up to at least 31 mg/mL (66.68 mM).[3]

Q2: How should I store my this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO in tightly sealed vials at -80°C for up to two years or at -20°C for up to one year.[2] Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

Q3: What are the potential degradation pathways for a molecule like this compound?

A3: While specific degradation pathways for this compound have not been published, molecules with similar heterocyclic structures, such as pyridopyrimidinone derivatives, can be susceptible to certain degradation mechanisms.[5] These may include:

  • Hydrolysis: The amide and ether linkages in the this compound structure could potentially be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The electron-rich nitrogen-containing rings and the methoxyethoxy side chain could be sites for oxidation.

  • Photodegradation: Aromatic ring systems can absorb UV light, leading to photochemical degradation.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: A simple stability study can be performed. Prepare a solution of this compound in your buffer at the desired working concentration. Aliquot this solution and incubate it under your experimental conditions (e.g., 37°C, protected from light). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and analyze the remaining concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables present hypothetical data to illustrate how to evaluate this compound stability. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Table 1: Hypothetical Solubility of this compound in Different Buffer Systems

Buffer System (pH 7.4)Co-solventMaximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)None5
PBS0.5% DMSO20
PBS1% Ethanol15
Tris-HClNone8
Tris-HCl0.5% DMSO25

Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4, 0.5% DMSO) at 37°C

Incubation Time (hours)% Remaining this compound (Protected from Light)% Remaining this compound (Exposed to Light)% Remaining this compound (+ 100 µM Ascorbic Acid)
0100100100
2958598
4887296
8755592
24502085

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability by HPLC
  • Preparation of this compound Solution: Prepare a solution of this compound in your desired experimental buffer at the final working concentration (e.g., 10 µM).

  • Incubation: Aliquot the solution into multiple vials for each condition to be tested (e.g., different temperatures, light exposure).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) containing an internal standard. This will also precipitate any proteins in the buffer.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine its stability profile.

Visualizations

Troubleshooting_Precipitation start Start: this compound precipitates in aqueous buffer check_conc Is the final concentration as low as feasible? start->check_conc lower_conc Action: Lower the final concentration of this compound. check_conc->lower_conc No check_dilution Is a stepwise dilution being used? check_conc->check_dilution Yes sonicate Action: Briefly sonicate the final solution. lower_conc->sonicate end_success End: this compound remains in solution. lower_conc->end_success use_stepwise Action: Use a serial dilution in the final buffer. check_dilution->use_stepwise No check_cosolvent Is a co-solvent compatible with the assay? check_dilution->check_cosolvent Yes use_stepwise->sonicate use_stepwise->end_success add_cosolvent Action: Add a small percentage of a co-solvent (e.g., ethanol). check_cosolvent->add_cosolvent Yes check_ph Can the buffer pH be adjusted? check_cosolvent->check_ph No add_cosolvent->sonicate add_cosolvent->end_success adjust_ph Action: Empirically test a range of compatible pH values. check_ph->adjust_ph Yes check_ph->sonicate No adjust_ph->sonicate adjust_ph->end_success sonicate->end_success end_fail End: Precipitation persists. Re-evaluate experimental design. sonicate->end_fail If still fails

Caption: Troubleshooting workflow for this compound precipitation.

Stability_Assessment_Workflow prep_solution 1. Prepare this compound solution in test buffer aliquot 2. Aliquot for each time point and condition (e.g., Temp, Light) prep_solution->aliquot incubate 3. Incubate under experimental conditions aliquot->incubate sample 4. At each time point (T=0, T=x...), take a sample incubate->sample quench 5. Quench reaction with cold acetonitrile + Internal Std. sample->quench centrifuge 6. Centrifuge to pellet precipitate/protein quench->centrifuge hplc 7. Analyze supernatant by HPLC centrifuge->hplc analyze 8. Plot % Remaining this compound vs. Time hplc->analyze Degradation_Pathways THPP1 This compound (Intact Molecule) Hydrolysis Hydrolysis (H₂O, acid/base) THPP1->Hydrolysis Oxidation Oxidation (O₂, light) THPP1->Oxidation Photodegradation Photodegradation (UV/Visible Light) THPP1->Photodegradation Degradants Inactive Degradants Hydrolysis->Degradants Oxidation->Degradants Photodegradation->Degradants

References

Technical Support Center: Overcoming THP-1 Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for THP-1 cell line research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common experimental artifacts associated with the use of the THP-1 human monocytic leukemia cell line.

Troubleshooting Guides

This section addresses specific issues that may arise during THP-1 cell culture and experimentation.

Issue 1: Poor Cell Growth and Low Viability

Symptoms:

  • Slow doubling time (longer than 24-72 hours).[1]

  • Low viability after thawing cryopreserved stocks.[2]

  • High levels of cell debris in the culture.

Possible Causes and Solutions:

CauseSolution
Incorrect Seeding Density Maintain cell density between 3 x 10⁵ and 8 x 10⁵ cells/mL.[3] THP-1 cells are sensitive to density and grow poorly at low concentrations.[1][4]
Sub-optimal Medium Conditions THP-1 cells prefer slightly acidic conditions; a yellowish (orange-red) medium is often indicative of good growth.[2] Use RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol (B42355).[5][6]
Over-passaging Do not use THP-1 cells that have been in continuous culture for too long, as high-passage numbers can lead to phenotypic changes.[7]
Cryopreservation Issues THP-1 cells are sensitive to cryopreservation. Freeze cells at a high density (at least 2 x 10⁶ to 5 x 10⁶ cells/mL) in a medium containing 20% FBS.[2][4] Thaw cells rapidly in a 37°C water bath and dilute slowly into pre-warmed medium.
Frequent Centrifugation Avoid frequent centrifugation for medium changes as it can stress the cells. Instead, perform partial medium changes by allowing cells to settle and replacing half the volume of the old medium with fresh medium.[2][4]
Issue 2: Cell Clumping or Adhesion in Suspension Culture

Symptoms:

  • Formation of large cell aggregates.[1][4]

  • A significant number of cells adhering to the culture flask surface.[7]

Possible Causes and Solutions:

CauseSolution
High Cell Density Clumping can occur at very high densities. Passage the cells before the concentration exceeds 1 x 10⁶ cells/mL.
Dead Cells Dead cells can release DNA, leading to clumping. If significant cell death is observed, centrifuge the culture at a low speed (e.g., 250g for 3 minutes) to gently pellet the live cells and remove the supernatant containing dead cells and debris.[4]
Culture Vessel Surface Use non-treated, low-attachment culture flasks to discourage cell adherence.[7] A small amount of adhesion is normal and can be dislodged by gentle shaking of the flask.[7]
Serum Quality Poor quality FBS can contribute to clumping. Ensure you are using a high-quality, tested batch of FBS.
Issue 3: Inconsistent Macrophage Differentiation with PMA

Symptoms:

  • Low percentage of cells adhering after PMA treatment.[6][8]

  • Differentiated cells appear unhealthy, round up, and detach.[6]

  • High variability in the expression of macrophage markers (e.g., CD14, CD11c).[9]

Possible Causes and Solutions:

CauseSolution
PMA Concentration and Purity The optimal PMA concentration can vary, with reports ranging from 5 ng/mL to 200 ng/mL.[10] High concentrations can be toxic.[10] It is recommended to titrate the PMA concentration to find the optimal balance between differentiation and toxicity for your specific cell batch. Also, ensure the PMA stock is not degraded; purchase new PMA if in doubt.[8]
Cell Density at Seeding The seeding density for differentiation is critical. A density of 5 x 10⁵ cells/mL has been reported as optimal for achieving a high differentiation rate.[10]
PMA Incubation Time Incubation times of 24 to 48 hours are commonly used.[10] Longer incubation times may increase toxicity.
Health of Monocytes Only use healthy, actively dividing THP-1 monocytes for differentiation experiments. Cells should have >90% viability.
Post-PMA Resting Period Allowing cells to rest in fresh, PMA-free medium for 1 to 5 days after the initial PMA stimulation can result in a more mature and stable macrophage phenotype.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended medium for culturing THP-1 cells?

A1: The standard medium is RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. For the first few passages after thawing, using 20% FBS can improve recovery.[1][5]

Q2: My THP-1 cells are growing in clumps. Is this a problem?

A2: Some clumping is normal, especially at high densities. However, if the clumps are large and accompanied by signs of cell death, it could indicate a problem. Gentle pipetting can break up small clumps. If the issue persists, refer to the troubleshooting guide above.[1]

Q3: Why are my THP-1 cells adhering to the flask even though they are suspension cells?

A3: A small percentage of THP-1 cells adhering to the culture flask is considered normal.[7][12] This can be more prominent if the cells are left undisturbed for a long time. Gentle tapping or shaking of the flask will usually dislodge them. When passaging, it is best to transfer only the cells in suspension.[7]

Q4: How can I confirm that my THP-1 cells have successfully differentiated into macrophages?

A4: Successful differentiation can be confirmed by several methods:

  • Morphology: Differentiated cells will become adherent and develop a more spread-out, macrophage-like morphology.[11]

  • Surface Markers: Use flow cytometry to check for changes in surface marker expression. Typically, you will see an increase in CD14 and CD11c expression.[9]

  • Functional Assays: Differentiated cells should exhibit phagocytic activity.[11]

Q5: Can I use PMA-differentiated THP-1 cells as a direct substitute for primary human macrophages?

A5: While PMA-differentiated THP-1 cells mimic many aspects of primary macrophages, there are important differences due to their cancerous origin.[3] For example, their response to certain stimuli and the secretion profile of cytokines can differ from monocyte-derived macrophages (MDMs).[3] Therefore, while they are a convenient model, key findings should be validated in primary cells.

Experimental Protocols

Protocol 1: Standard THP-1 Cell Culture
  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol in a 37°C, 5% CO₂ incubator.

  • Maintain the cell density between 3 x 10⁵ and 8 x 10⁵ cells/mL.[3]

  • To passage, allow the cells to settle by standing the flask upright for 10-15 minutes.[2]

  • Carefully aspirate about half of the conditioned medium.

  • Add fresh, pre-warmed medium to dilute the cells back to the recommended seeding density. Avoid centrifuging the cells for routine passaging.[1]

Protocol 2: Differentiation of THP-1 Cells into Macrophages
  • Seed healthy THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a new culture plate.[10]

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL. The optimal concentration should be determined empirically.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO₂.[10]

  • After incubation, aspirate the PMA-containing medium.

  • Gently wash the adherent cells once with fresh, warm RPMI-1640 medium.

  • Add fresh, PMA-free complete medium to the cells.

  • For a more mature phenotype, allow the cells to rest in the PMA-free medium for an additional 24-72 hours before starting your experiment.[11]

Visualizations

THP1_Culture_Workflow cluster_thawing Cell Thawing & Recovery cluster_maintenance Routine Culture Maintenance cluster_cryo Cryopreservation Thaw Thaw vial rapidly at 37°C Dilute Slowly dilute in 20% FBS medium Thaw->Dilute Culture_Initial Culture for 2-3 passages in 20% FBS medium Dilute->Culture_Initial Check_Density Monitor cell density (3-8 x 10^5 cells/mL) Culture_Initial->Check_Density Switch to 10% FBS medium Passage Passage every 2-3 days Check_Density->Passage Medium_Change Partial medium change: - Let cells settle - Replace 50% medium Passage->Medium_Change Harvest Harvest healthy cells (>90% viability) Passage->Harvest Medium_Change->Check_Density Resuspend Resuspend at high density (>2x10^6 cells/mL) in freezing medium Harvest->Resuspend Freeze Slow freeze at -80°C then transfer to LN2 Resuspend->Freeze

Caption: Workflow for THP-1 cell culture, from thawing to routine maintenance and cryopreservation.

THP1_Differentiation_Pathway THP1_Monocyte THP-1 Monocyte (Suspension, CD14 low) PMA PMA (25-100 ng/mL, 24-48h) THP1_Monocyte->PMA Stimulation Differentiated_Macrophage Differentiated Macrophage (Adherent, CD14 high) PMA->Differentiated_Macrophage Induces Resting Resting Period (PMA-free medium, 24-72h) Differentiated_Macrophage->Resting Optional but Recommended Mature_Macrophage Mature Macrophage (Stable Phenotype) Resting->Mature_Macrophage

Caption: The experimental pathway for differentiating THP-1 monocytes into macrophages using PMA.

Troubleshooting_Logic cluster_growth Poor Growth / Low Viability cluster_diff Differentiation Issues Start Problem Encountered Q_Density Is seeding density 3-8 x 10^5 cells/mL? Start->Q_Density Q_PMA PMA concentration titrated? Start->Q_PMA A_Density_No Adjust density Q_Density->A_Density_No No Q_Medium Is medium fresh & supplemented correctly? Q_Density->Q_Medium Yes A_Medium_No Prepare fresh medium Q_Medium->A_Medium_No No Q_Thaw Recently thawed? Q_Medium->Q_Thaw Yes A_Thaw_Yes Use 20% FBS for recovery Q_Thaw->A_Thaw_Yes Yes A_PMA_No Titrate PMA (25-100 ng/mL) & check stock age Q_PMA->A_PMA_No No Q_Diff_Density Seeding density ~5 x 10^5 cells/mL? Q_PMA->Q_Diff_Density Yes A_Diff_Density_No Optimize seeding density Q_Diff_Density->A_Diff_Density_No No

Caption: A logical flowchart for troubleshooting common THP-1 experimental issues.

References

Technical Support Center: THP-1 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered in assays utilizing the THP-1 human monocytic cell line.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in THP-1 cell-based assays?

A1: Variability in THP-1 assays can arise from several factors, including:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can significantly impact results.[1][2] THP-1 cells are sensitive to density, with a recommended range of 3-7 x 10^5 cells/ml.[2]

  • Differentiation Protocol: The method used to differentiate THP-1 monocytes into macrophages, typically with phorbol (B1677699) 12-myristate 13-acetate (PMA), is a major source of variability.[3] Inconsistent PMA concentration, incubation time, and resting period post-differentiation can lead to heterogeneous macrophage populations.[3][4][5]

  • Reagent Quality: The quality and lot-to-lot variation of reagents, especially Fetal Bovine Serum (FBS), can affect cell growth and differentiation.[1]

  • Assay-Specific Parameters: Variations in incubation times, washing steps, and reading methods can all contribute to inconsistent outcomes.

Q2: How does cell passage number affect THP-1 assay reproducibility?

A2: While some studies suggest that the influence of cell passage number on the proteome is minor within a reliable range, it is still a potential source of variability.[3] It is crucial to use cells within a consistent and defined passage number range for all experiments to ensure reproducibility. High passage numbers can lead to phenotypic and functional changes in the cells.

Q3: Is there a standardized protocol for THP-1 differentiation?

A3: Currently, there is no universally accepted, standardized protocol for differentiating THP-1 cells into macrophages.[3] Different laboratories use varying PMA concentrations (from 5 to 200 ng/mL) and incubation times (from 24 to 72 hours), followed by a resting period of 24 to 120 hours.[3][4][5][6] This lack of a standard protocol is a significant contributor to inter-laboratory variability. Researchers should optimize and consistently apply a specific differentiation protocol for their particular application.

Q4: My THP-1 cells are clumping. Is this normal and how can I prevent it?

A4: A small amount of clumping can be normal during routine culture of THP-1 cells.[7] However, excessive clumping can indicate issues with cell health or culture conditions.[2] To minimize clumping, maintain the recommended cell density, ensure proper mixing when subculturing, and consider using conditioned media.[2] Dead cells can also contribute to clumping, so it is important to remove them during passaging.[2]

Troubleshooting Guides

Issue 1: High Variability in Macrophage Differentiation
Symptom Possible Cause Troubleshooting Steps
Inconsistent cell adherence after PMA treatment.Suboptimal PMA concentration or incubation time.Optimize PMA concentration (common range is 5-200 ng/mL) and incubation time (24-72 hours) for your specific cell batch and assay.[4][6]
Heterogeneous cell morphology post-differentiation.Insufficient or inconsistent resting period after PMA removal.Implement a consistent resting period (24-120 hours) in PMA-free medium to allow for a more uniform macrophage phenotype to develop.[3][4][5]
Variable expression of differentiation markers (e.g., CD14, CD36).Inconsistent cell health or passage number.Use THP-1 cells at a consistent, low passage number. Regularly check for cell viability and morphology before initiating differentiation.
Issue 2: Poor Reproducibility in Cytokine Release Assays (e.g., IL-8, TNF-α)
Symptom Possible Cause Troubleshooting Steps
High background signal in control wells.Contamination of cell culture or reagents.Maintain aseptic technique. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.
Inconsistent cytokine levels between replicate wells.Uneven cell seeding or improper mixing of stimuli.Ensure a single-cell suspension before seeding. Mix stimuli thoroughly before adding to the wells.
Low or no cytokine induction after stimulation.Poor cell health or suboptimal stimulation conditions.Confirm cell viability before and after the experiment. Optimize the concentration and incubation time of the stimulating agent.
Issue 3: Inconsistent Results in Phagocytosis Assays
Symptom Possible Cause Troubleshooting Steps
High variability in phagocytic uptake.Incomplete or inconsistent macrophage differentiation.Ensure a consistent and optimized differentiation protocol is used (see Issue 1). Confirm macrophage phenotype before the assay.
High background fluorescence/signal.Incomplete washing to remove non-phagocytosed particles.Optimize and standardize washing steps to effectively remove extracellular particles without detaching the cells.
Low phagocytic activity.Use of undifferentiated THP-1 cells or unhealthy macrophages.THP-1 cells generally require differentiation into macrophages to exhibit robust phagocytic activity.[4] Ensure cells are properly differentiated and viable.

Experimental Protocols

General THP-1 Cell Culture Protocol
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[8] Some protocols also include 0.05 mM 2-mercaptoethanol.[8]

  • Cell Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Maintenance: Culture THP-1 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO2 incubator.[8] Maintain cell density between 0.1 to 0.8 x 10^6 cells/mL.[8] Do not exceed 1 x 10^6 cells/mL.[8]

  • Subculturing: Subculture cells every 3-4 days by splitting the culture and adding fresh medium to achieve the desired seeding density.[8]

Optimized THP-1 Differentiation Protocol for Macrophage-like Cells

This protocol is a general guideline and may require optimization.

  • Cell Seeding: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in the desired culture plates (e.g., 6-well plates).[4]

  • PMA Differentiation: Add PMA to the culture medium to a final concentration of 100 ng/mL.[4]

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.[4] The cells should start to adhere and change morphology.

  • Resting Period: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, pre-warmed medium. Add fresh, PMA-free complete medium to the wells.

  • Maturation: Incubate the cells for an additional 24-48 hours to allow them to rest and mature into a more stable macrophage-like phenotype before proceeding with your assay.[4]

Visualizations

THP1_Differentiation_Workflow cluster_culture Cell Culture cluster_differentiation Differentiation cluster_assay Downstream Assay start Cryopreserved THP-1 Cells culture Suspension Culture (RPMI + 10% FBS) start->culture Thaw & Culture subculture Maintain Density (0.1-0.8e6 cells/mL) culture->subculture Subculture every 3-4 days seed Seed THP-1 Monocytes subculture->seed pma Add PMA (e.g., 100 ng/mL) seed->pma incubate_pma Incubate 48h pma->incubate_pma wash Wash with fresh medium incubate_pma->wash rest Rest in PMA-free medium (24-48h) wash->rest macrophage Differentiated Macrophages rest->macrophage assay Perform Experiment (e.g., Cytokine, Phagocytosis) macrophage->assay

Caption: Workflow for THP-1 monocyte differentiation into macrophages.

Troubleshooting_Logic cluster_diff Check Differentiation cluster_culture Check Cell Culture cluster_reagents Check Reagents start Inconsistent Assay Results? diff_check Consistent Morphology & Adherence? start->diff_check culture_check Consistent Passage # & Density? start->culture_check reagent_check Consistent Reagent Lots (FBS)? start->reagent_check pma_check Optimize PMA Concentration/Time diff_check->pma_check No rest_check Standardize Resting Period diff_check->rest_check No end Improved Reproducibility pma_check->end rest_check->end passage_check Use Low Passage Cells culture_check->passage_check No density_check Maintain Optimal Density culture_check->density_check No passage_check->end density_check->end lot_test Test New Lots Before Use reagent_check->lot_test No lot_test->end

Caption: Troubleshooting logic for THP-1 assay variability.

References

Technical Support Center: Minimizing Off-Target Effects of THPP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of THPP-1, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. By understanding and controlling for potential off-target activities, researchers can ensure the validity and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and orally bioavailable small molecule inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is highly expressed in the brain, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[2] These signaling pathways are vital for various neuronal functions.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, PDE10A. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of PDE10A. Off-target effects can also cause cellular toxicity, confounding experimental outcomes.

Q3: How selective is this compound for its primary target?

This compound is a highly selective inhibitor of PDE10A. However, as with any small molecule inhibitor, it is crucial to consider potential off-target interactions. The available data on the selectivity of this compound is summarized in the table below.

Data Presentation: this compound Selectivity Profile

TargetPotency (Ki/IC50)Selectivity vs. PDE10A (human)Notes
On-Target
Human PDE10AKi = 1 nM[1]-Primary target
Rat PDE10AKi = 1.3 nM[1]-High potency in a key preclinical species
Off-Targets
PDE6A-44-fold[3]Closest phosphodiesterase family member hit
Adenosine Transporter (guinea pig)IC50 = 1.61 µM[3]~1600-foldIdentified in a broad panel screen

Note: A comprehensive, publicly available kinome scan or broad off-target screening panel data for this compound is not available at this time. The data presented is based on published selectivity information. Researchers should consider performing their own comprehensive selectivity profiling for their specific experimental system.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound.

Issue 1: Observed phenotype is inconsistent with known PDE10A biology.

  • Possible Cause: The observed effect may be due to an off-target activity of this compound.

  • Troubleshooting Workflow:

    G phenotype Inconsistent Phenotype Observed dose_response Perform Dose-Response Experiment (Use lowest effective concentration) phenotype->dose_response orthogonal Use a Structurally Different PDE10A Inhibitor dose_response->orthogonal If phenotype persists at low conc. genetic Genetic Validation (siRNA/CRISPR knockdown of PDE10A) orthogonal->genetic If phenotype is specific to this compound conclusion Re-evaluate Hypothesis orthogonal->conclusion If phenotype is not reproduced cetsa Confirm Target Engagement (Cellular Thermal Shift Assay) genetic->cetsa If genetic knockdown mimics phenotype genetic->conclusion If genetic knockdown does not mimic phenotype off_target_screen Consider Off-Target Screening (e.g., Kinome Scan) cetsa->off_target_screen If target engagement is confirmed off_target_screen->conclusion

    Troubleshooting inconsistent phenotypes.

Issue 2: High levels of cytotoxicity observed in cell-based assays.

  • Possible Cause: The observed cell death may be an off-target effect of this compound, unrelated to PDE10A inhibition.

  • Troubleshooting Steps:

    • Determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). A large window between the two values suggests that the cytotoxicity is less likely to be due to the on-target activity.

    • Use a rescue experiment. If the cytotoxicity is due to on-target PDE10A inhibition, increasing intracellular levels of cAMP or cGMP through other means might rescue the cells.

    • Compare with other PDE10A inhibitors. Test if structurally different PDE10A inhibitors induce the same level of cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is to confirm that this compound directly binds to PDE10A in a cellular context.

  • Objective: To verify the engagement of this compound with its target protein, PDE10A, in intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates or intact cells across a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant and quantify the amount of soluble PDE10A using Western blot or other protein detection methods.

    • Data Analysis: Plot the amount of soluble PDE10A as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    G start Treat cells with This compound or vehicle heat Heat aliquots to different temperatures start->heat lyse Lyse cells and centrifuge heat->lyse quantify Quantify soluble PDE10A (e.g., Western Blot) lyse->quantify analyze Analyze melt curve shift quantify->analyze

    CETSA experimental workflow.

Protocol 2: In Vitro Kinase Profiling Assay

This protocol is to assess the selectivity of this compound against a broad panel of kinases, a common source of off-target effects for small molecules.

  • Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

    • Compound Addition: Add this compound at a standard screening concentration (e.g., 1 µM or 10 µM) or in a dose-response format.

    • Incubation: Incubate the plate at room temperature to allow for the kinase reaction to proceed.

    • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to a vehicle control.

Mandatory Visualization: Signaling Pathway

The primary on-target effect of this compound is the inhibition of PDE10A, which leads to an increase in the intracellular levels of cAMP and cGMP. These second messengers, in turn, activate downstream signaling cascades.

G THPP1 This compound PDE10A PDE10A THPP1->PDE10A cAMP cAMP PDE10A->cAMP hydrolysis cGMP cGMP PDE10A->cGMP hydrolysis PKA PKA cAMP->PKA PKG PKG cGMP->PKG Downstream Downstream Effectors PKA->Downstream PKG->Downstream

This compound signaling pathway.

References

Technical Support Center: THPP-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of THPP-1 ([2-(6-chloro-3-pyridinyl)-7,8-dihydro-4-(2-methoxyethoxy)pyrido[4,3-d]pyrimidin-6(5H)-yl]imidazo[1,5-a]pyridin-1-yl-methanone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on synthesis optimization.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound and its key intermediates.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the formation of the tetrahydropyridopyrimidine core Incomplete cyclization of the starting materials.- Ensure anhydrous reaction conditions. - Optimize the reaction temperature and time. - Consider using a different catalyst or base to promote cyclization.
Side reactions, such as polymerization or degradation of starting materials.- Use purified reagents and solvents. - Lower the reaction temperature to minimize side reactions. - Add reagents slowly to control the reaction rate.
Difficulty in the synthesis of the imidazo[1,5-a]pyridine (B1214698) moiety Inefficient cyclization of the 2-(aminomethyl)pyridine precursor.- A variety of cyclization methods have been reported, including the use of carboxylic acids, acyl chlorides, or oxidative cyclocondensations with aldehydes. Experiment with different reagents to find the optimal conditions for your specific substrate.[1] - Ensure the purity of the starting 2-(aminomethyl)pyridine.
Low reactivity of the electrophilic component.- Activate the electrophile, for example, by converting a carboxylic acid to an acyl chloride. - Increase the reaction temperature or use a more polar solvent to enhance reactivity.
Poor yield in the final coupling step Inefficient coupling of the tetrahydropyridopyrimidine and imidazo[1,5-a]pyridine moieties.- Optimize the coupling reagent and conditions (e.g., HATU, HOBt, or carbodiimide (B86325) reagents). - Ensure the correct stoichiometry of the reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.
Steric hindrance between the two heterocyclic systems.- Consider using a linker or modifying the coupling strategy to overcome steric hindrance. - A longer reaction time or higher temperature may be necessary.
Product purification challenges Presence of closely related impurities.- Utilize high-performance liquid chromatography (HPLC) for purification. - Recrystallization from an appropriate solvent system can be effective in removing minor impurities.
Product instability on silica (B1680970) gel.- If the product is acid-sensitive, consider using neutral or basic alumina (B75360) for column chromatography. - Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step process that can be broadly divided into three stages:

  • Synthesis of the 2-substituted-4-alkoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core.

  • Synthesis of the imidazo[1,5-a]pyridine-1-carbonyl moiety.

  • Coupling of the two heterocyclic fragments to form the final this compound molecule.

Q2: What are the key factors affecting the yield of the tetrahydropyridopyrimidine core synthesis?

A2: The formation of the tetrahydropyridopyrimidine ring is a critical step. Key factors influencing the yield include the choice of catalyst, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are often crucial to prevent hydrolysis of intermediates.

Q3: Are there alternative methods for the synthesis of the imidazo[1,5-a]pyridine ring?

A3: Yes, several methods have been developed for the synthesis of imidazo[1,5-a]pyridines. These include cyclocondensation reactions of 2-(aminomethyl)pyridines with various electrophiles such as carboxylic acids, acyl chlorides, and aldehydes under oxidative conditions.[1] The choice of method may depend on the specific substituents on the pyridine (B92270) ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress by observing the disappearance of starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound can be challenging due to its complex structure and potential for impurities with similar polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for obtaining high-purity material. Column chromatography on silica gel can also be used, but care should be taken if the compound is sensitive to acid.

Experimental Protocols

The following are generalized protocols for the key synthetic stages of this compound, based on common synthetic methodologies for related heterocyclic compounds. For the specific conditions for this compound, it is highly recommended to consult the primary literature, such as the work by Raheem, I.T., et al. in Bioorganic & Medicinal Chemistry Letters (2012).

Protocol 1: Synthesis of a Generic 2-Aryl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Intermediate

This protocol outlines a common method for the construction of the core tetrahydropyridopyrimidine ring system.

  • Condensation: A substituted piperidin-4-one derivative is reacted with an amidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.

  • Chlorination: The resulting pyridopyrimidinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to yield the 4-chloro derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Generic Imidazo[1,5-a]pyridine-1-carboxylic Acid Intermediate

This protocol describes a general route to the imidazo[1,5-a]pyridine moiety.

  • Cyclization: 2-(Aminomethyl)pyridine is reacted with an appropriate glyoxal (B1671930) derivative in a suitable solvent to form the imidazo[1,5-a]pyridine ring.

  • Functionalization: The resulting imidazo[1,5-a]pyridine can then be functionalized at the 1-position, for example, by carboxylation using a suitable carboxylating agent, to yield the desired carboxylic acid.

  • Purification: The product is typically purified by recrystallization or column chromatography.

Protocol 3: Final Coupling to Synthesize this compound

This protocol details the final amide bond formation to yield this compound.

  • Acid Chloride Formation: The imidazo[1,5-a]pyridine-1-carboxylic acid is converted to its corresponding acid chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM).

  • Coupling Reaction: The freshly prepared acid chloride is then slowly added to a solution of the 2-substituted-4-alkoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DCM or THF) at a low temperature (e.g., 0 °C).

  • Work-up and Purification: The reaction is quenched with water or a mild aqueous base, and the product is extracted with an organic solvent. The final compound is purified by column chromatography or preparative HPLC.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables summarize hypothetical quantitative data based on common optimization strategies for similar heterocyclic syntheses.

Table 1: Optimization of the Final Coupling Reaction Conditions

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1HATUDIPEADMF251265
2HOBt/EDCDIPEADCM251658
3PyBOPDIPEADMF251272
4Oxalyl ChloridePyridineDCM0 to 25675
5T3PPyridineEtOAc50868

Table 2: Effect of Solvent on the Yield of the Tetrahydropyridopyrimidine Core Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol | 80 | 24 | 75 | | 2 | Toluene | 110 | 18 | 68 | | 3 | Dioxane | 100 | 20 | 72 | | 4 | DMF | 120 | 12 | 65 | | 5 | Acetonitrile | 82 | 24 | 70 |

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Stage 1: Tetrahydropyridopyrimidine Synthesis cluster_1 Stage 2: Imidazopyridine Synthesis cluster_2 Stage 3: Final Coupling A Piperidin-4-one Derivative C Cyclization A->C B Amidine HCl B->C D Pyridopyrimidinone C->D E Chlorination (POCl3) D->E F 4-Chloro Intermediate E->F M Amide Coupling F->M Intermediate 1 G 2-(Aminomethyl)pyridine I Cyclization G->I H Glyoxal Derivative H->I J Imidazo[1,5-a]pyridine I->J K Carboxylation J->K L Imidazo[1,5-a]pyridine-1-COOH K->L L->M Intermediate 2 N This compound M->N O Purification N->O P Pure this compound O->P

Caption: General workflow for the multi-stage synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reactants Start->CheckStoichiometry Impure Impure CheckPurity->Impure Purity Issue Found StillLow Yield Still Low CheckPurity->StillLow Purity OK IncorrectConditions Incorrect CheckConditions->IncorrectConditions Deviation Found CheckConditions->StillLow Conditions OK IncorrectStoichiometry Incorrect CheckStoichiometry->IncorrectStoichiometry Error Found CheckStoichiometry->StillLow Stoichiometry OK Purify Purify/Re-purify Starting Materials Impure->Purify Purify->Start Re-run Reaction OptimizeConditions Systematically Optimize Conditions IncorrectConditions->OptimizeConditions OptimizeConditions->Start Re-run Reaction AdjustStoichiometry Adjust Reactant Ratios IncorrectStoichiometry->AdjustStoichiometry AdjustStoichiometry->Start Re-run Reaction AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) StillLow->AnalyzeByproducts SideReaction Identify Side Reaction AnalyzeByproducts->SideReaction ModifyProtocol Modify Protocol to Minimize Side Reaction SideReaction->ModifyProtocol Success Improved Yield ModifyProtocol->Success

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

THP-1 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the THP-1 human monocytic cell line. Inconsistent results in cell culture experiments can arise from various factors, from basic cell handling to the specifics of differentiation protocols. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are THP-1 cells and what are their primary applications in research?

THP-1 is a human monocytic leukemia cell line derived from the peripheral blood of a 1-year-old male with acute monocytic leukemia.[1][2] These cells are widely used in immunology and cancer research as a model for monocyte and macrophage functions.[1][3] A key feature of THP-1 cells is their ability to differentiate into macrophage-like cells upon stimulation with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][2] This makes them an invaluable tool for studying monocyte differentiation, macrophage polarization, inflammatory responses, and phagocytosis.[1][4]

Q2: My THP-1 cells are forming clumps. Is this normal and how can I prevent it?

While small clumps can be normal, excessive clumping can interfere with experiments and indicate suboptimal culture conditions.[5] THP-1 cells naturally grow in suspension and can form clusters as they divide.[4]

  • Causes of Excessive Clumping:

    • High Cell Density: Overgrowth is a common cause.

    • Serum Quality: Poor quality fetal bovine serum (FBS) can contribute to clumping.[5]

    • Static Culture: Lack of agitation can lead to cells settling and aggregating.

  • Solutions:

    • Maintain cell density within the recommended range (see Table 1).

    • Consider using a higher quality FBS or increasing the concentration (not exceeding 20%).[5]

    • Gently pipette the cell suspension to break up clumps during passaging.

    • Adding 2-mercaptoethanol (B42355) to a final concentration of 0.05 mM in the culture medium can also help prevent clumping.[6]

Q3: What is the recommended maximum passage number for THP-1 cells?

To ensure experimental reproducibility, it is crucial to use THP-1 cells within a limited passage number. It is recommended not to exceed 20 passages after thawing.[2] High passage numbers can lead to genetic drift and altered cellular responses, contributing to inconsistent results.

Q4: I have low cell viability after thawing my cryopreserved THP-1 cells. What could be the cause?

THP-1 cells can be sensitive to the cryopreservation and thawing process.[5][7]

  • Potential Causes:

    • Low Freezing Density: Freezing too few cells per vial can reduce post-thaw viability.[5]

    • Improper Freezing/Thawing Technique: Slow thawing or harsh handling can damage cells.

    • Suboptimal Freezing Medium: The composition of the freezing medium is critical.

  • Recommendations:

    • Freeze cells at a high density, at least 2x10^6 to 5x10^6 cells/mL.[5][7]

    • Use a freezing medium of FBS with 10% DMSO and a slow, controlled rate of freezing.[8]

    • Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium.[2]

Q5: How do I differentiate THP-1 monocytes into macrophages, and what are the markers of successful differentiation?

The most common method for differentiating THP-1 cells is by treatment with Phorbol 12-myristate 13-acetate (PMA).[1][9]

  • General Protocol:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL.[10]

    • Add PMA to the culture medium at a final concentration of 50-200 ng/mL.[10]

    • Incubate for 24-48 hours.

  • Indicators of Successful Differentiation:

    • Morphological Changes: Differentiated cells will become adherent to the culture plate, larger, and assume a more spread-out, macrophage-like morphology.[6][11]

    • Surface Marker Expression: Successful differentiation is often confirmed by checking for the upregulation of macrophage-specific cell surface markers such as CD11b, CD14, CD36, and CD68.

Troubleshooting Guide for Inconsistent Experimental Results

Problem 1: Poor or Inconsistent Adherence After PMA Treatment

You've treated your THP-1 cells with PMA, but a low percentage of cells are adhering, or the adherence varies significantly between wells or experiments.

Potential Cause Recommended Solution
PMA Degradation PMA is sensitive to light and temperature. Ensure it is stored correctly (typically at -20°C) and protected from light. Prepare fresh working solutions from a stock solution.
Cell Health/Passage Number Use cells at a low passage number (ideally <20) that are in the logarithmic growth phase and have high viability (>90%).[2]
Seeding Density The initial seeding density can impact differentiation efficiency. Ensure a consistent seeding density across all experiments.
Inconsistent PMA Concentration Ensure accurate and consistent dilution of the PMA stock solution for all experiments.
Problem 2: High Variability in Cytokine Production or Gene Expression

You are measuring the response of differentiated THP-1 macrophages to a stimulus (e.g., LPS), but the results (e.g., TNF-α or IL-6 levels) are highly variable.

Potential Cause Recommended Solution
Incomplete or Variable Differentiation The differentiation state of the cells can significantly impact their responsiveness. After PMA treatment, consider a "resting" period of 24 hours in fresh, PMA-free medium to allow cells to transition to a quiescent M0 macrophage state before applying a stimulus.[10]
Mycoplasma Contamination Mycoplasma can alter cellular responses and is a common source of experimental variability. Regularly test your cell cultures for mycoplasma contamination.[4]
Serum Components Components in FBS can vary between lots and may contain substances that activate or inhibit inflammatory pathways. Consider testing different lots of FBS or using a serum-free medium for the stimulation phase of the experiment.
Cell Density at Stimulation The density of the differentiated macrophages at the time of stimulation can affect the outcome. Ensure consistent cell numbers in all wells before adding the stimulus.

Quantitative Data Summary

Table 1: Recommended THP-1 Cell Culture Parameters

ParameterRecommended ValueNotes
Seeding Density 2x10^5 - 4x10^5 cells/mL[5]Do not exceed 1x10^6 cells/mL.[2]
Subculturing Every 3-4 days[2]When cell concentration reaches ~8x10^5 cells/mL.[2]
Freezing Density 2x10^6 - 5x10^6 cells/mL[5][7]Higher density improves post-thaw survival.
PMA Concentration 50 - 200 ng/mL[10]Optimal concentration may need to be determined empirically.
Differentiation Time 24 - 48 hoursObserve for morphological changes and adherence.

Detailed Experimental Protocols

Protocol 1: Thawing Cryopreserved THP-1 Cells
  • Pre-warm complete culture medium (RPMI-1640 with 10% FBS and supplements) to 37°C.

  • Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under sterile conditions, transfer the entire content of the cryovial into a centrifuge tube containing 10-15 mL of pre-warmed complete medium.

  • Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells.[2][12]

  • Discard the supernatant containing the cryoprotectant (DMSO).

  • Gently resuspend the cell pellet in fresh, pre-warmed complete medium and transfer to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Standard PMA-Induced Differentiation of THP-1 Cells
  • Culture THP-1 cells to a density of approximately 5-8 x 10^5 cells/mL.

  • Count the cells and assess viability.

  • Centrifuge the required number of cells and resuspend in fresh complete medium to a concentration of 5 x 10^5 cells/mL.

  • Add PMA to the cell suspension to a final concentration of 50-200 ng/mL. Mix gently.

  • Dispense the cell suspension into the desired culture plates (e.g., 6-well, 24-well, or 96-well plates).

  • Incubate the plates at 37°C, 5% CO2 for 24-48 hours.

  • After the incubation period, observe the cells under a microscope for adherence and morphological changes.

  • Gently aspirate the medium containing non-adherent cells and wash once with warm PBS or serum-free medium.

  • Add fresh, pre-warmed complete medium (without PMA) to the adherent cells. The cells are now considered differentiated macrophages and are ready for downstream experiments.

Visualizations

Experimental Workflow and Signaling Diagrams

THP1_Thawing_Workflow cluster_prep Preparation cluster_thaw Thawing Process cluster_wash Washing cluster_culture Culturing pre_warm Pre-warm complete medium to 37°C transfer Transfer to pre-warmed medium pre_warm->transfer thaw_vial Quickly thaw cryovial in 37°C water bath decontaminate Decontaminate vial with 70% ethanol thaw_vial->decontaminate decontaminate->transfer centrifuge Centrifuge at 200-300 x g for 5 min transfer->centrifuge discard_supernatant Discard supernatant (contains DMSO) centrifuge->discard_supernatant resuspend Resuspend pellet in fresh medium discard_supernatant->resuspend plate_cells Transfer to culture flask resuspend->plate_cells incubate Incubate at 37°C, 5% CO2 plate_cells->incubate

Caption: Workflow for thawing cryopreserved THP-1 cells.

THP1_Differentiation_Workflow cluster_start Cell Seeding cluster_treatment PMA Treatment cluster_wash Post-Incubation cluster_result Result start Start with healthy, log-phase THP-1 cells seed Seed cells at 5x10^5 cells/mL in culture plate start->seed add_pma Add PMA (50-200 ng/mL) seed->add_pma incubate_pma Incubate for 24-48 hours add_pma->incubate_pma check_adherence Observe adherence and morphology incubate_pma->check_adherence wash_cells Wash to remove non-adherent cells and PMA check_adherence->wash_cells result Differentiated, adherent macrophages wash_cells->result experiment Ready for downstream experiments result->experiment

Caption: Workflow for PMA-induced differentiation of THP-1 cells.

PMA_Signaling_Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors NFkB->TranscriptionFactors GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression Differentiation Macrophage Differentiation (Adherence, Morphological Change, Marker Expression) GeneExpression->Differentiation

Caption: Simplified signaling pathway of PMA-induced THP-1 differentiation.

References

Technical Support Center: Refining THPP-1 Treatment Protocols for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THPP-1 in their experiments, with a focus on the human monocytic cell line, THP-1.

General THP-1 Cell Culture and Differentiation

Proper maintenance and differentiation of THP-1 cells are critical for reproducible experimental outcomes. Here are some common issues and solutions.

FAQs for THP-1 Cell Culture

QuestionAnswer
What is the optimal seeding density for THP-1 cells? For routine culture, maintain THP-1 monocytes between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL. For differentiation, a common seeding density is 5 x 10^5 cells/mL.
My THP-1 cells are clumping. What should I do? A small amount of clumping can be normal. However, excessive clumping can be caused by high cell density, the presence of dead cells, or suboptimal media conditions. Ensure you are passaging cells before they reach maximum density and consider adding 2-mercaptoethanol (B42355) to a final concentration of 0.05 mM to your culture medium to reduce clumping.
My THP-1 cells show poor viability after thawing. How can I improve this? THP-1 cells can be sensitive to cryopreservation. To improve post-thaw viability, freeze cells at a higher density (at least 2 x 10^6 to 5 x 10^6 cells/mL) and use a controlled-rate freezing container. When thawing, do so quickly in a 37°C water bath and immediately transfer the cells to pre-warmed media.
What are the recommended media and supplements for THP-1 culture? RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol is a standard culture medium for THP-1 monocytes.

Troubleshooting THP-1 Differentiation with PMA

ProblemPossible Cause(s)Suggested Solution(s)
Poor adherence of THP-1 cells after PMA stimulation. - PMA concentration is too low or PMA has degraded.- Cell density is too low.- Cells are of a high passage number and have lost their differentiation potential.- Culture vessel surface is not suitable for adherence.- Use a fresh dilution of PMA within the recommended concentration range (e.g., 25-100 ng/mL).- Ensure an adequate seeding density (e.g., 5 x 10^5 cells/mL).- Use low passage THP-1 cells.- Use tissue culture-treated plates.
High cell death after PMA treatment. - PMA concentration is too high.- Prolonged exposure to PMA.- Titrate the PMA concentration to find the optimal balance between differentiation and toxicity. A range of 25-100 ng/mL for 24-48 hours is a common starting point.- After the initial differentiation period, replace the PMA-containing medium with fresh medium and allow the cells to rest for at least 24 hours.
Variability in differentiation efficiency between experiments. - Inconsistent PMA concentration or incubation time.- Differences in cell density at the time of differentiation.- Variation in the passage number of the cells.- Standardize the PMA concentration and incubation time across all experiments.- Maintain a consistent seeding density for differentiation.- Use cells within a defined passage number range for all experiments.

This compound Treatment Protocols and Troubleshooting

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). In the context of THP-1 macrophage studies, it is used to investigate the role of the cyclic nucleotide signaling pathways (cAMP and cGMP) in macrophage function.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Chemical Information:

    • CAS Number: 1257051-63-0[1][2]

    • Molecular Formula: C₂₃H₂₁ClN₆O₃[1]

    • Molecular Weight: 464.9 g/mol [1]

  • Solubility: this compound is soluble in DMSO.[1][2][3][4][5]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

    • For experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

2. THP-1 Differentiation and this compound Treatment

  • Seed THP-1 monocytes in a tissue culture-treated plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL.

  • Incubate for 48 hours at 37°C in a 5% CO₂ incubator to induce differentiation into macrophages.

  • After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent macrophages once with pre-warmed sterile PBS.

  • Add fresh, complete RPMI-1640 medium without PMA and allow the cells to rest for 24 hours.

  • Following the rest period, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Pre-incubate with this compound for a specified time (e.g., 1-2 hours) before adding other stimuli if required.

3. Lipopolysaccharide (LPS) Stimulation and Cytokine Analysis (ELISA)

  • After pre-incubation with this compound, add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to stimulate the macrophages.

  • Incubate for the desired time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Quantify the levels of cytokines such as TNF-α, IL-6, and MCP-1 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data

Table 1: Effect of PDE10A Inhibition on Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)MCP-1 (pg/mL)
Vehicle ControlLow/UndetectableLow/UndetectableLow/Undetectable
LPS (100 ng/mL)HighHighHigh
LPS + this compound (or other PDE10A inhibitor)High (No significant change)[6][7]VariableSignificantly Reduced[6][7]

Note: The exact values will vary depending on the specific experimental conditions. PDE10A inhibition has been shown to selectively block LPS-induced MCP-1 expression, with little to no effect on TNF-α.[6][7]

Troubleshooting this compound Experiments

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected cell death with this compound treatment. - this compound concentration is too high.- High final DMSO concentration.- Off-target effects of the compound.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).- Review literature for any known off-target effects of this compound. Although generally selective, high concentrations may lead to off-target activity.
No effect of this compound on the expected readout (e.g., MCP-1 reduction). - this compound has degraded.- Insufficient pre-incubation time.- The signaling pathway is not active in the experimental model.- Use a fresh aliquot of this compound stock solution.- Optimize the pre-incubation time with this compound before adding stimuli.- Confirm the expression and activity of PDE10A in your THP-1 derived macrophages.
Inconsistent results between experiments. - Variability in THP-1 differentiation.- Inconsistent this compound treatment conditions.- Standardize the THP-1 differentiation protocol as outlined above.- Ensure consistent timing of this compound addition and subsequent stimulation.

Signaling Pathways and Visualizations

This compound Mechanism of Action

This compound inhibits PDE10A, an enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP. These second messengers then activate downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

THPP1_Mechanism This compound Mechanism of Action THPP1 This compound PDE10A PDE10A THPP1->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., CREB phosphorylation, Modulation of Gene Expression) PKA->Downstream

Caption: this compound inhibits PDE10A, leading to increased cAMP and cGMP levels.

Experimental Workflow: THP-1 Differentiation and Treatment

THP1_Workflow Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed THP-1 Monocytes diff Differentiate with PMA (48h) start->diff rest Rest (24h) diff->rest treat Treat with this compound/Vehicle rest->treat stim Stimulate with LPS treat->stim harvest Harvest Supernatant stim->harvest elisa ELISA for Cytokines harvest->elisa

Caption: Workflow for THP-1 differentiation, this compound treatment, and analysis.

Signaling Pathway in Macrophage Activation

LPS stimulation of macrophages triggers signaling cascades that lead to the production of inflammatory cytokines. This compound can modulate these pathways by increasing cAMP levels, which has been shown to have complex, often inhibitory, effects on inflammatory signaling.

Macrophage_Signaling Macrophage Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines THPP1 This compound PDE10A PDE10A THPP1->PDE10A cAMP cAMP PDE10A->cAMP PKA PKA cAMP->PKA PKA->NFkB Modulates

Caption: this compound modulates LPS-induced signaling by increasing cAMP.

References

Validation & Comparative

Validating the Biological Activity of THPP-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of THPP-1, a potent phosphodiesterase 10A (PDE10A) inhibitor, with other relevant alternatives. The information is supported by experimental data to aid in the evaluation of this compound for therapeutic development, particularly in the context of psychiatric and neurological disorders.

This compound is a selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound increases intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This modulation of cyclic nucleotide signaling leads to the phosphorylation of key downstream proteins involved in synaptic plasticity and neuronal signaling, such as the GluR1 subunit of the AMPA receptor, extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). This mechanism of action underlies the potential of this compound as a therapeutic agent for conditions like schizophrenia, where it may address both positive symptoms and cognitive deficits.

This guide compares this compound with other notable PDE10A inhibitors, including MP-10, TP-10, TAK-063, and the non-selective PDE inhibitor papaverine, providing available data on their potency, selectivity, and effects in preclinical models.

Comparative Analysis of PDE10A Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and its alternatives against PDE10A. Lower Ki or IC50 values indicate higher potency.

CompoundPDE10A Ki (nM)PDE10A IC50 (nM)Selectivity Notes
This compound 1-Highly selective over other PDE families.
MP-10 0.2 - 0.59-Highly selective for PDE10A.
TP-10 -0.8Selective inhibitor of PDE10A.
TAK-063 3.20.30Over 15,000-fold selectivity for PDE10A over other PDEs.[1]
Papaverine -35Non-selective PDE inhibitor, also inhibits other PDEs.

Preclinical Efficacy: A Head-to-Head Look

Validating the in vivo activity of this compound involves assessing its efficacy in animal models that recapitulate aspects of human disease. Key behavioral assays for antipsychotic and pro-cognitive effects include the Conditioned Avoidance Response (CAR) and the Novel Object Recognition (NOR) test.

Conditioned Avoidance Response (CAR)

The CAR test is a well-established preclinical screen for antipsychotic activity.[2] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

CompoundSpeciesDose RangeEffect on Conditioned Avoidance
This compound Rat1 - 10 mg/kgDose-dependent decrease in avoidance responding.
MP-10 Rat0.3 - 3 mg/kgSignificantly decreased avoidance behavior.
TAK-063 Rat0.3 - 3 mg/kgSignificantly decreased avoidance behavior at >48% PDE10A occupancy.[3]
Haloperidol (B65202) (Typical Antipsychotic) Rat0.05 - 0.2 mg/kgDose-dependent decrease in avoidance responding.[4]
Olanzapine (B1677200) (Atypical Antipsychotic) Rat0.5 - 2.0 mg/kgDose-dependent decrease in avoidance responding.[5]
Novel Object Recognition (NOR) Test

The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. A higher discrimination index indicates better recognition memory.

CompoundSpeciesDose (mg/kg)Discrimination Index (DI)
This compound Rat0.3, 1.0Significantly increased DI compared to vehicle-treated controls.
MK-8189 (Potent PDE10A inhibitor) RatNot specifiedReversed MK-801-induced deficits at ~47% PDE10A occupancy.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.

cluster_upstream Upstream Signaling cluster_pde PDE10A Regulation cluster_downstream Downstream Effects D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates This compound This compound This compound->PDE10A Inhibits pCREB pCREB PKA->pCREB pGluR1 pGluR1 (S845) PKA->pGluR1 pERK pERK PKA->pERK Gene Expression Gene Expression (Synaptic Plasticity) pCREB->Gene Expression

Caption: this compound Signaling Pathway. (Within 100 characters)

cluster_acclimation Acclimation & Habituation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation to Test Arena DrugAdmin1 Administer this compound or Vehicle Habituation->DrugAdmin1 Training Exposure to Two Identical Objects Testing Exposure to One Familiar and One Novel Object Training->Testing DrugAdmin1->Training DataCollection Record Exploration Time of Each Object Testing->DataCollection Calculation Calculate Discrimination Index (DI) DataCollection->Calculation Comparison Compare DI between this compound and Vehicle Groups Calculation->Comparison

Caption: Novel Object Recognition Workflow. (Within 100 characters)

Detailed Experimental Protocols

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the potential antipsychotic activity of this compound by measuring its effect on a learned avoidance behavior.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.

Procedure:

  • Acquisition Training: Rats are trained to associate the CS with the impending US. Each trial begins with the presentation of the CS. If the rat moves to the other compartment within a set period (e.g., 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move during the CS presentation, the US is delivered until the rat escapes to the other compartment (an escape response). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Administration: On the test day, animals are administered this compound or a vehicle control at various doses via the appropriate route (e.g., oral gavage).

  • Testing: Following a pre-determined pretreatment time, the animals are placed back in the shuttle box, and a session of avoidance trials is conducted. The number of avoidance responses, escape responses, and escape failures are recorded.

Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.

Novel Object Recognition (NOR) Protocol

Objective: To evaluate the effects of this compound on recognition memory.

Apparatus: An open-field arena. A set of different objects that are of similar size but vary in shape and texture are required.

Procedure:

  • Habituation: Rats are individually habituated to the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 days to reduce novelty-induced stress.

  • Training/Sample Phase: On the training day, two identical objects are placed in the arena, and each rat is allowed to explore them for a fixed duration (e.g., 5 minutes).

  • Inter-trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set time (e.g., 5 minutes). The time spent exploring each object (novel and familiar) is recorded.

  • Drug Administration: this compound or vehicle is administered before the training phase or before the testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.

Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects) A higher DI indicates better recognition memory.

Western Blot Protocol for Phosphorylated GluR1 (pGluR1)

Objective: To quantify the effect of this compound on the phosphorylation of the AMPA receptor subunit GluR1 at Serine 845 in brain tissue.

Materials:

  • Brain tissue lysates (e.g., from striatum) from this compound and vehicle-treated animals.

  • Protein lysis buffer with phosphatase and protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibody: Rabbit anti-phospho-GluR1 (Ser845).

  • Primary antibody: Mouse or rabbit anti-total GluR1.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pGluR1 (Ser845) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total GluR1 and a loading control to normalize the pGluR1 signal.

Data Analysis: Quantify the band intensities using densitometry software. The level of pGluR1 is expressed as a ratio of the pGluR1 signal to the total GluR1 signal, which is then normalized to the loading control. Compare the normalized pGluR1 levels between this compound and vehicle-treated groups.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Next-Generation PDE10A Inhibitors for Neurological Disorders.

The landscape of therapeutic development for psychiatric and neurodegenerative disorders has seen a significant focus on the inhibition of phosphodiesterase 10A (PDE10A). This enzyme is highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, downstream of dopamine (B1211576) receptor activation.[1][2][3][4][5] THPP-1 has emerged as a potent and selective PDE10A inhibitor, showing promise in preclinical models of schizophrenia. This guide provides a comparative analysis of this compound against two other well-characterized and clinically investigated PDE10A inhibitors, MP-10 (PF-02545920) and Balipodect (TAK-063), to aid researchers in their evaluation of these compounds for further investigation.

Performance Comparison of PDE10A Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound, MP-10, and Balipodect (TAK-063). These compounds have been selected for their high selectivity for PDE10A and their extensive characterization in the scientific literature.

In Vitro Potency and Selectivity
CompoundTargetKi (nM)IC50 (nM)Selectivity
This compound Human PDE10A1-High selectivity over other PDE families (Ki values ranging from 44 to >50,000 nM for PDE1A-9A and PDE11A)
Rat PDE10A1.3-
MP-10 (PF-02545920) Rat PDE10A-0.18Highly selective
Balipodect (TAK-063) Human PDE10A2-0.30>15,000-fold selectivity over other PDEs
In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelAssayKey Findings
This compound RatNovel Object RecognitionImproved cognitive function.
RatMK-801-induced HyperlocomotionAttenuated psychomotor activation, predictive of antipsychotic activity.
Rhesus MonkeyKetamine-induced Deficit in Object Retrieval Detour TaskAttenuated cognitive deficits.
MP-10 (PF-02545920) MouseApomorphine-induced ClimbingAntagonized climbing behavior, indicative of antipsychotic potential.
Rat & MouseConditioned Avoidance RespondingInhibited conditioned avoidance, a classic antipsychotic model.
MouseLPS-induced NeuroinflammationSuppressed microglial activation and proinflammatory gene expression.
Balipodect (TAK-063) MousePCP-induced HyperlocomotionDose-dependent suppression of hyperlocomotion.
RatMK-801-induced HyperlocomotionStrongly suppressed hyperlocomotion.
RodentStriatal cGMP/cAMP levelsElevated striatal cGMP and cAMP levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the comparison.

PDE10A Inhibition Assay (In Vitro)

This assay is fundamental for determining the in vitro potency (IC50) of a test compound against the PDE10A enzyme.

General Protocol:

  • Reagent Preparation : Prepare an assay buffer, a fluorescently labeled cAMP or cGMP substrate, the PDE10A enzyme, and a binding agent as per the manufacturer's instructions.

  • Inhibitor Preparation : Create serial dilutions of the test compounds (this compound, MP-10, Balipodect) to cover a wide range of concentrations.

  • Assay Plate Setup : To the wells of a microplate, add the assay buffer, the fluorescent substrate, and the test inhibitor at various concentrations.

  • Enzyme Reaction : Initiate the enzymatic reaction by adding the PDE10A enzyme to each well. The plate is then incubated at room temperature for a predetermined period (e.g., 60 minutes).

  • Termination and Detection : The reaction is stopped, and a binding agent is added to the wells.

  • Measurement : The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Behavioral Models of Antipsychotic-like Activity (In Vivo)

Animal models are essential for evaluating the potential therapeutic effects of compounds on the complex symptoms of disorders like schizophrenia.

General Protocol for Psychostimulant-Induced Hyperlocomotion:

  • Animal Acclimation : Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field arenas) for a set period.

  • Compound Administration : The test compound (e.g., this compound, MP-10, or Balipodect) or a vehicle control is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses.

  • Psychostimulant Challenge : After a specific pretreatment time, a psychostimulant such as MK-801 or phencyclidine (PCP) is administered to induce hyperlocomotor activity.

  • Locomotor Activity Recording : The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined duration using automated tracking systems.

  • Data Analysis : The locomotor activity data is analyzed to compare the effects of the test compound to the vehicle control in reducing the psychostimulant-induced hyperactivity.

Visualizing Mechanisms and Workflows

To further understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling Phosphorylates AMP AMP PDE10A->AMP Hydrolyzes This compound This compound / MP-10 / Balipodect This compound->PDE10A Inhibits

Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID PDE_Assay PDE10A Inhibition Assay (IC50) Lead_ID->PDE_Assay Selectivity Selectivity Profiling (vs. other PDEs) PDE_Assay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavior Behavioral Models (e.g., Hyperlocomotion) PK->Behavior PD Pharmacodynamics (e.g., cAMP/cGMP levels) Behavior->PD

General experimental workflow for preclinical evaluation of PDE10A inhibitors.

Conclusion

This compound, MP-10, and Balipodect (TAK-063) are all potent and highly selective inhibitors of PDE10A with demonstrated efficacy in preclinical models relevant to schizophrenia and other neurological disorders. While all three compounds show promise, subtle differences in their pharmacokinetic and pharmacodynamic profiles may influence their suitability for specific research applications or therapeutic indications. Notably, while preclinical data for PDE10A inhibitors have been encouraging, clinical trial results have been mixed, with some studies failing to demonstrate superiority over placebo for the primary endpoints in treating acute schizophrenia. This highlights the complexity of translating preclinical findings to clinical efficacy and underscores the need for continued research to understand the full therapeutic potential of PDE10A inhibition. This guide provides a foundational comparison to assist researchers in navigating the selection of appropriate chemical probes for their ongoing investigations into the role of PDE10A in health and disease.

References

THPP-1: A Comparative Analysis Against Standard Antipsychotic Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphodiesterase 10A (PDE10A) inhibitor, THPP-1, with standard first-generation (typical) and second-generation (atypical) antipsychotic treatments for schizophrenia. While direct head-to-head clinical data is not yet available, this document synthesizes preclinical findings to offer a comparative perspective on efficacy and potential side effect profiles, supported by detailed experimental methodologies and pathway visualizations.

Executive Summary

This compound is a potent and orally bioavailable inhibitor of PDE10A, an enzyme highly expressed in the striatal medium spiny neurons, which are key components of the brain's motor and reward systems. By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby modulating the signaling of both the direct and indirect pathways of the basal ganglia. This mechanism of action offers a novel approach to treating the multifaceted symptoms of schizophrenia, including positive, negative, and cognitive domains. Standard treatments, in contrast, primarily act through direct antagonism of dopamine (B1211576) D2 receptors (typical antipsychotics) or a combination of dopamine and serotonin (B10506) receptor blockade (atypical antipsychotics).

Preclinical evidence suggests that this compound exhibits antipsychotic-like effects in established animal models. However, a key differentiator from typical antipsychotics is its potential for a wider therapeutic window, with a reduced propensity for extrapyramidal side effects (EPS).

Comparative Efficacy and Safety Profile

The following tables summarize the expected comparative performance of this compound against standard antipsychotics in key preclinical assays predictive of antipsychotic efficacy and side effects. It is important to note that while data for standard treatments are well-established, the data for this compound are based on preclinical studies of this compound and other PDE10A inhibitors, as direct comparative studies are limited.

Table 1: Comparison of Antipsychotic-like Efficacy in Preclinical Models

Compound Class Mechanism of Action Conditioned Avoidance Response (CAR)¹ Amphetamine-Induced Hyperlocomotion² Novel Object Recognition (NOR)³
This compound (PDE10A Inhibitor) Increases cAMP/cGMP in striatal neuronsInhibition of avoidance behaviorAttenuation of hyperlocomotionImprovement in recognition memory
Haloperidol (Typical Antipsychotic) Dopamine D2 Receptor AntagonistStrong inhibition of avoidance behaviorStrong attenuation of hyperlocomotionNo improvement or potential impairment
Risperidone (Atypical Antipsychotic) Dopamine D2 & Serotonin 5-HT2A AntagonistInhibition of avoidance behaviorAttenuation of hyperlocomotionVariable, potential for some improvement

¹Predictive of efficacy against positive symptoms. ²Models psychosis-like states. ³Assesses cognitive function.

Table 2: Comparison of Extrapyramidal Side Effect Liability in Preclinical Models

Compound Class Catalepsy Induction (Bar Test)¹
This compound (PDE10A Inhibitor) Low to negligible catalepsy
Haloperidol (Typical Antipsychotic) High induction of catalepsy
Risperidone (Atypical Antipsychotic) Moderate induction of catalepsy

¹Predictive of motor side effects (extrapyramidal symptoms).

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects in striatal medium spiny neurons.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Degrades DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Modulates THPP1 This compound THPP1->PDE10A Inhibits

Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.

Experimental Protocols

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic efficacy by measuring the disruption of a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Methodology:

  • Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Procedure:

    • Acquisition Training: Rats are trained to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment before the US is delivered, it is recorded as an "avoidance response," and the trial ends. If the rat does not move during the CS, the US is delivered. If the rat then moves to the other compartment, it is recorded as an "escape response."

    • Drug Testing: Once a stable baseline of avoidance responding is established, animals are treated with this compound, a standard antipsychotic (e.g., haloperidol, risperidone), or vehicle.

    • Data Collection: The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Start Start Training Acquisition Training (CS-US Pairing) Start->Training Baseline Establish Stable Avoidance Baseline Training->Baseline DrugAdmin Administer This compound, Standard Drug, or Vehicle Baseline->DrugAdmin Testing Test in Shuttle Box DrugAdmin->Testing Data Record Avoidance, Escape, and Failures Testing->Data Analysis Analyze Data for Selective Avoidance Disruption Data->Analysis End End Analysis->End

Caption: Workflow for the Conditioned Avoidance Response (CAR) experiment.

Catalepsy Bar Test

Objective: To assess the propensity of a compound to induce catalepsy, a predictor of extrapyramidal side effects in humans.

Methodology:

  • Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.

  • Procedure:

    • Drug Administration: Rats are treated with this compound, a standard antipsychotic (e.g., haloperidol), or vehicle.

    • Catalepsy Assessment: At specified time points after drug administration, the rat's forepaws are gently placed on the bar.

    • Data Collection: The latency for the rat to remove both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used. A significant increase in the descent latency is indicative of catalepsy.

Start Start DrugAdmin Administer This compound, Standard Drug, or Vehicle Start->DrugAdmin Placement Gently Place Rat's Forepaws on Bar DrugAdmin->Placement Measure Measure Latency to Remove Paws Placement->Measure Record Record Descent Latency Measure->Record Analysis Analyze Data for Increased Latency Record->Analysis End End Analysis->End

Caption: Workflow for the Catalepsy Bar Test experiment.

Conclusion

This compound, as a PDE10A inhibitor, represents a promising novel mechanism for the treatment of schizophrenia. Preclinical data suggest the potential for broad-spectrum efficacy, including on cognitive symptoms, which are poorly addressed by current medications. Furthermore, its distinct mechanism of action may translate to a more favorable side effect profile, particularly a lower risk of extrapyramidal symptoms compared to typical antipsychotics. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound relative to standard-of-care antipsychotics.

THPP-1 vs other small molecule inhibitors of [target]

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of THPP-1 and Other Small Molecule Inhibitors of Phosphodiesterase 10A (PDE10A) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the small molecule inhibitor this compound with other notable inhibitors of Phosphodiesterase 10A (PDE10A), a key enzyme in cellular signaling cascades. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Introduction to PDE10A and its Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its high expression in the medium spiny neurons of the striatum makes it a significant target for therapeutic intervention in neurological and psychiatric disorders, such as schizophrenia.[2][3][4] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates downstream signaling pathways, offering a promising avenue for treatment.[1][4]

Comparative Analysis of Small Molecule PDE10A Inhibitors

This section details the performance of this compound against other well-documented PDE10A inhibitors like Papaverine, MP-10 (PF-2545920), TP-10, and TAK-063. The data presented is collated from various preclinical studies to provide a comparative perspective.

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and its counterparts.

Table 1: In Vitro Potency of PDE10A Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Species
This compound PDE10A-1.0Human
PDE10A-1.3Rat
Papaverine PDE10A17-Not Specified
MP-10 (PF-2545920) PDE10A---
TP-10 PDE10A0.8-Not Specified
TAK-063 PDE10A0.303.2Human

Data sourced from multiple preclinical studies.[5][6][7][8] Note: Direct comparative studies under identical conditions are limited; values are as reported in the respective literature.

Table 2: Selectivity Profile of PDE10A Inhibitors

CompoundPrimary TargetSelectivity over other PDEsNoted Off-Targets (if any)
This compound PDE10AHigh selectivity over other PDE families.[9]Adenosine transporter (guinea pig): IC50 = 1.61 µM @ 10 µM.[10]
Papaverine PDE10ASelective, with an IC50 of 284 nM for PDE3A.Broad activity as a smooth muscle relaxant.[11]
MP-10 (PF-2545920) PDE10APotent and selective.[12]-
TP-10 PDE10ASelective.[5]Antioxidant activity.[5]
TAK-063 PDE10A>15,000-fold selectivity over other PDE families (PDE1-PDE11).[6][13]No significant inhibition or stimulation of 91 other enzymes and receptors at 10 µM.[13]
In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated excellent pharmacokinetic properties in preclinical species and has shown antipsychotic-like effects in rat models.[7][9] It has been found to increase the phosphorylation of key proteins in the striatum involved in synaptic plasticity.[9] Similarly, TAK-063 has shown antipsychotic-like activity in rodent models, increasing cAMP and cGMP levels in the striatum.[14] Papaverine, while a potent inhibitor, has limitations due to poor potency and a short half-life in vivo.[12] MP-10 and TP-10 have also been extensively studied in preclinical models, showing potential in reversing behavioral deficits associated with schizophrenia models.[12][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of PDE10A inhibitors.

In Vitro PDE10A Inhibition Assay

This assay determines the potency of a compound in inhibiting PDE10A activity.

Principle: The enzymatic activity of PDE10A is measured by quantifying the hydrolysis of cAMP or cGMP. The inhibitory effect of a compound is determined by its ability to reduce this hydrolysis.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE10A is used. The substrates, cAMP or cGMP, are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the PDE10A enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the cyclic nucleotide substrate.

  • Reaction Termination and Detection: After a set incubation period, the reaction is terminated. The amount of remaining substrate or the product formed is quantified using methods like fluorescence polarization (FP), scintillation proximity assay (SPA), or mass spectrometry. The IMAP® FP kit is a commonly used tool for this purpose.[10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated from the dose-response curve.[16]

Conditioned Avoidance Response (CAR) in Rats

This in vivo behavioral assay is predictive of antipsychotic activity.

Principle: The test assesses the ability of a compound to suppress a learned avoidance response without producing sedation.

Methodology:

  • Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (a mild foot shock).

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.

  • Drug Administration: The test compound is administered orally or via injection at various doses prior to the test session.

  • Testing: The number of successful avoidances is recorded. A decrease in avoidance responses without a significant increase in escape failures (inability to escape the shock) suggests an antipsychotic-like effect.[17]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key concepts.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylate Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE10A PDE10A cAMP->PDE10A Signaling Downstream Signaling PKA->Signaling AMP AMP PDE10A->AMP THPP1 This compound (Inhibitor) THPP1->PDE10A

Fig. 1: PDE10A Signaling Pathway in Medium Spiny Neurons.

Experimental_Workflow_CAR cluster_workflow Conditioned Avoidance Response (CAR) Workflow Animal_Acclimation Animal Acclimation (Rats) Training_Phase Training Phase: Associate CS with US Animal_Acclimation->Training_Phase Drug_Administration Drug Administration (this compound or Vehicle) Training_Phase->Drug_Administration Test_Session Test Session: Present CS Drug_Administration->Test_Session Data_Collection Data Collection: Record Avoidances & Escapes Test_Session->Data_Collection Data_Analysis Data Analysis: Compare Drug vs. Vehicle Data_Collection->Data_Analysis

Fig. 2: Experimental Workflow for the Conditioned Avoidance Response Assay.

References

Head-to-Head Comparison of THPP-1 and Analogs for PDE10A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and experimental data of THPP-1 and its analogs as potent phosphodiesterase 10A (PDE10A) inhibitors.

This guide provides a detailed head-to-head comparison of this compound and its analogs, focusing on their performance as inhibitors of phosphodiesterase 10A (PDE10A). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neurological and psychiatric disorders where PDE10A is a key therapeutic target. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate informed decisions in research and development.

Executive Summary

This compound is a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A leads to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream signaling pathways critical for neuronal function. This mechanism of action has shown promise in preclinical models for the treatment of schizophrenia and other central nervous system disorders. This guide delves into the structure-activity relationships (SAR) of the tetrahydropyridopyrimidine scaffold, from which this compound was developed, providing comparative data on its analogs.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the key in vitro and in vivo data for this compound and its analogs. The data is compiled from the foundational discovery and optimization studies of this chemical series.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs
CompoundPDE10A Kᵢ (nM)PDE2A IC₅₀ (nM)PDE3A IC₅₀ (nM)PDE4D IC₅₀ (nM)hERG IC₅₀ (µM)
1 (Lead) HH2.8>10000>10000>100001.8
2 MeH1.1---3.5
3 EtH0.9---4.7
4 i-PrH1.5---6.2
5 HMe0.8>10000>10000>100003.1
This compound (6) HEt0.5 >10000 >10000 >10000 >30

Data represents a selection of key analogs from the lead optimization process. Kᵢ and IC₅₀ values are indicative of inhibitory potency, with lower values indicating higher potency. Selectivity is demonstrated by high IC₅₀ values against other PDE isoforms. hERG inhibition is a key safety parameter, with higher values being more favorable.

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound
SpeciesDose (mg/kg)RouteBrain Cmax (nM)Plasma Cmax (nM)Brain/Plasma RatioConditioned Avoidance Response (ED₅₀ mg/kg)
Rat10PO2802900.971.1
Rhesus Monkey3PO1901601.2-

Pharmacokinetic parameters indicate good oral bioavailability and brain penetration of this compound. The conditioned avoidance response (CAR) assay is a preclinical model predictive of antipsychotic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and its analogs.

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against the PDE10A enzyme.

Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by the PDE10A enzyme. The remaining cyclic nucleotide is then quantified, often using a fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA) format.

General Protocol (Fluorescence Polarization):

  • Reagent Preparation: Prepare assay buffer, a fluorescently labeled cAMP or cGMP substrate, purified PDE10A enzyme, and a specific binding agent.

  • Inhibitor Preparation: Serially dilute the test compounds to a range of concentrations.

  • Assay Plate Setup: Add the assay buffer, fluorescent substrate, and test inhibitor to the wells of a microplate.

  • Enzyme Reaction: Initiate the reaction by adding the PDE10A enzyme to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the binding agent.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Conditioned Avoidance Response (CAR) Assay

Objective: To assess the antipsychotic-like potential of a test compound in vivo.

Principle: This behavioral model in rodents assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment. This is predictive of the clinical efficacy of antipsychotic drugs.

General Protocol:

  • Training: Place a rat in a shuttle box with two compartments. Present a conditioned stimulus (e.g., a light or tone) for a set duration, followed by an unconditioned stimulus (a mild foot shock). The rat can avoid the shock by moving to the other compartment during the conditioned stimulus presentation. This is repeated over several trials until the animal learns the avoidance response.

  • Drug Administration: Administer the test compound or vehicle to the trained animals at a specified time before the test session.

  • Testing: Place the animal back in the shuttle box and present a series of trials as in the training phase.

  • Data Collection: Record the number of avoidance responses (moving during the conditioned stimulus), escape responses (moving during the unconditioned stimulus), and escape failures.

  • Data Analysis: Compare the performance of the drug-treated group to the vehicle-treated group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. The dose that produces a 50% reduction in avoidance responses (ED₅₀) is calculated.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

PDE10A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Medium Spiny Neuron Dopamine_Release Dopamine D2R D2 Receptor Dopamine_Release->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes Downstream_Effectors Phosphorylation of Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream_Effectors leads to THPP1 This compound & Analogs THPP1->PDE10A inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Analog Synthesis & Characterization Enzyme_Assay PDE10A Enzyme Inhibition Assay (IC₅₀/Kᵢ) Compound_Synthesis->Enzyme_Assay Selectivity_Panel PDE Isoform Selectivity Profiling Enzyme_Assay->Selectivity_Panel Safety_Screening hERG & Other Safety Screens Selectivity_Panel->Safety_Screening PK_Studies Pharmacokinetic Studies (Rat, Monkey) Safety_Screening->PK_Studies Lead Candidate Selection Efficacy_Models Behavioral Efficacy Models (e.g., CAR) PK_Studies->Efficacy_Models Target_Engagement Brain Target Engagement Studies Efficacy_Models->Target_Engagement

Caption: Preclinical evaluation workflow for novel PDE10A inhibitors.

Independent Verification of THPP-1's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) inhibitor, THPP-1, with other relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound increases intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which this compound exerts its effects on neuronal function, which has been investigated for potential therapeutic applications in central nervous system disorders such as schizophrenia.

Comparative Analysis of PDE10A Inhibitors

The following tables provide a quantitative comparison of this compound with other well-characterized PDE10A inhibitors. The data is compiled from various preclinical and clinical studies to offer a comprehensive overview of their in vitro potency, selectivity, and in vivo efficacy.

In Vitro Potency and Selectivity
CompoundDeveloper/OriginPDE10A IC50 (nM)PDE10A Ki (nM)Selectivity over other PDEsKey Features
This compound Merck-1.0 (human), 1.3 (rat)[1]>44-fold over other PDE families[2]Potent, orally bioavailable, excellent pharmacokinetic properties.[1]
Mardepodect (PF-2545920) Pfizer0.37[3][4][5]->1000-fold[3][4]Potent, orally active, crosses the blood-brain barrier.[4]
Balipodect (TAK-063) Takeda0.30[6][7][8][9]->15,000-fold[7][9]High potency and selectivity; has undergone clinical investigation.[8]
Elpipodect (MK-8189) Merck1.60.029[10][11][12]>500,000-fold[10]Highly potent and selective, with excellent oral pharmacokinetics in preclinical species.[11]
TP-10 -0.8[13]-Selective for PDE10A[13]Potent inhibitor used in preclinical studies.[14]
CPL500036 Celon Pharma1.0[15][16]-High selectivity[15]Potent, selective, and orally bioavailable with a good safety profile in early clinical trials.[15]
JNJ-42314415 Janssen-35 (human), 64 (rat)[17][18]>100-fold[17]Centrally active with antipsychotic-like activity in vivo.[17]
In Vivo Efficacy in Preclinical Models of Schizophrenia
CompoundAnimal ModelBehavioral AssayDoseOutcome
This compound RatNovel Object Recognition (NOR)3 mg/kgReversed cognitive impairment in a neurodevelopmental model of schizophrenia.[19]
This compound RatConditioned Avoidance Response (CAR)3 mg/kgAttenuated conditioned avoidance responding.
Mardepodect (PF-2545920) MouseConditioned Avoidance Response (CAR)0.3-1 mg/kg (i.p.)Dose-dependently decreased avoidance responding.[3]
Balipodect (TAK-063) Mouse, RatMK-801-Induced Hyperactivity0.3 mg/kg (p.o.)>70% suppression of hyperactivity at ~26-38% PDE10A occupancy.[8]
Elpipodect (MK-8189) RatLocomotor Activity0.25-0.75 mg/kg (p.o.)Dose-dependent attenuation of locomotor activity.[20]
JNJ-42314415 RatConditioned Avoidance Response (CAR)Not specifiedInhibited conditioned avoidance behavior.[21]

Clinical Trial Outcomes

While preclinical data for many PDE10A inhibitors showed promise, clinical trials for schizophrenia have yielded mixed results. Several early-phase trials with compounds like Mardepodect (PF-2545920) and Balipodect (TAK-063) did not demonstrate sufficient efficacy to warrant further development for psychosis.[22][23] However, more recent Phase 2 trials for other candidates, such as CPL500036 and MK-8189, have shown some positive signals, particularly on the positive symptoms of schizophrenia, suggesting that the therapeutic potential of PDE10A inhibition is still under active investigation.[24][25][26]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and its verification, the following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating novel PDE10A inhibitors.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron (Postsynaptic) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC ATP ATP cAMP cAMP ATP->cAMP AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP 5'-AMP PDE10A->AMP Hydrolysis THPP1 This compound THPP1->PDE10A Inhibition DARPP32 p-DARPP-32 PKA->DARPP32 CREB p-CREB PKA->CREB GluR1 p-GluR1 PKA->GluR1 Behavior Behavioral Outcomes DARPP32->Behavior Gene Gene Expression CREB->Gene GluR1->Behavior Gene->Behavior

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Candidate Selection Enzyme_Assay PDE10A Enzyme Activity Assay (IC50) Selectivity_Panel PDE Selectivity Panel Enzyme_Assay->Selectivity_Panel Off_Target_Screen Off-Target Receptor Screening Selectivity_Panel->Off_Target_Screen PK_Assay Pharmacokinetics (Brain Penetration) Off_Target_Screen->PK_Assay Target_Engagement Target Engagement (PET or Ex Vivo) PK_Assay->Target_Engagement PD_Biomarkers Pharmacodynamic Biomarkers (pCREB) Target_Engagement->PD_Biomarkers Behavioral_Models Behavioral Models (NOR, CAR) PD_Biomarkers->Behavioral_Models Candidate Preclinical Candidate (e.g., this compound) Behavioral_Models->Candidate

Caption: General experimental workflow for preclinical evaluation of PDE10A inhibitors.

Detailed Experimental Protocols

PDE10A Enzyme Activity Assay (Fluorescence Polarization)

This assay determines the in vitro potency (IC50) of a test compound against PDE10A.

Materials:

  • Purified recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Binding agent (phosphate-binding nanoparticles)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add assay buffer, fluorescent substrate, and test inhibitor to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated CREB (pCREB) and GluR1 (pGluR1)

This method is used to assess the downstream pharmacodynamic effects of PDE10A inhibition in striatal tissue.

Materials:

  • Striatal tissue lysates from animals treated with this compound or vehicle

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-pGluR1, and loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize striatal tissue in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB, pGluR1, and a loading control overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of pCREB and pGluR1 to the loading control.

Novel Object Recognition (NOR) Test in Rats

This test evaluates the effect of a compound on recognition memory.

Apparatus:

  • An open-field arena (e.g., 60 x 60 x 30 cm)

  • Two sets of identical objects for the familiarization phase and one novel object for the test phase.

Procedure:

  • Habituation: Individually place each rat in the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate to the environment.

  • Familiarization Phase (T1): On the test day, place two identical objects in the arena. Allow the rat to explore the objects for a fixed duration (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour or 24 hours). Administer the test compound (e.g., this compound) or vehicle at a predetermined time before or after the familiarization phase.

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back into the arena and record its exploration of both objects for a fixed duration (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conditioned Avoidance Response (CAR) Test in Rats

This assay is predictive of antipsychotic activity.

Apparatus:

  • A shuttle box with two compartments separated by a door, a grid floor for delivering a mild foot shock, and a conditioned stimulus (e.g., a light or tone).

Procedure:

  • Training: Place the rat in one compartment of the shuttle box. Present the conditioned stimulus (CS) for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move, it receives the shock and can escape it by moving to the other compartment (escape response).

  • Drug Testing: Once the rats are trained to a stable level of avoidance, administer the test compound (e.g., this compound) or vehicle.

  • Test Session: Conduct a test session consisting of a set number of trials and record the number of avoidance responses, escape responses, and failures to respond.

  • Data Analysis: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.

Conclusion

This compound is a well-characterized, potent, and selective PDE10A inhibitor that serves as a valuable tool for investigating the role of PDE10A in the central nervous system. While the therapeutic potential of PDE10A inhibitors for schizophrenia remains under investigation, the preclinical data for compounds like this compound and its alternatives continue to provide crucial insights into the underlying neurobiology of this complex disorder. The experimental protocols detailed in this guide offer a framework for the independent verification of the mechanism of action of this compound and other novel PDE10A inhibitors.

References

A Comparative Benchmark of THPP-1: Evaluating Performance Against Competing PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of THPP-1, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, against other key players in the same class. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of available PDE1A inhibitors for preclinical and clinical research in schizophrenia and other neurological disorders.

Introduction to this compound and the Role of PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in psychosis and cognitive function.[1][2] Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia. This mechanism of action has positioned PDE10A inhibitors as a promising novel therapeutic approach for schizophrenia, with the potential to address not only the positive symptoms but also the cognitive and negative symptoms that are poorly managed by current antipsychotics.[3][4]

This compound is a novel, potent, and selective PDE10A inhibitor that has demonstrated efficacy in various preclinical models of schizophrenia.[5] This guide will compare the in vitro and in vivo performance of this compound with other notable PDE10A inhibitors, including MP-10 (Mardepodect), TAK-063 (Balipodect), and CPL500036.

Performance Comparison

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its competitors based on available preclinical data.

In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) for each compound against PDE10A, providing a measure of their in vitro potency. Lower values indicate higher potency.

CompoundTargetIC50 / Ki (nM)Selectivity Profile
This compound PDE10AKi: 1.0Highly selective over other PDE families.
MP-10 (Mardepodect) PDE10AIC50: 0.37>1000-fold selectivity over other PDEs.[6]
TAK-063 (Balipodect) PDE10AIC50: 0.30Highly selective for PDE10A.[6]
CPL500036 PDE10AIC50: 1.0Highly potent and selective against PDE10A.[7][8]
MK-8189 PDE10ASubnanomolar potencyExcellent pharmaceutical properties.[9]
Preclinical Efficacy in Animal Models of Schizophrenia

This table summarizes the in vivo efficacy of the PDE10A inhibitors in two key preclinical models: the Conditioned Avoidance Response (CAR) for antipsychotic-like activity and the Novel Object Recognition (NOR) task for pro-cognitive effects.

CompoundAnimal ModelAssayDose RangeRoute of AdministrationKey Findings
This compound RatConditioned Avoidance ResponseNot specifiedNot specifiedActive in inhibiting conditioned avoidance responding.[2]
This compound RatNovel Object RecognitionNot specifiedNot specifiedImproves novel object recognition.
MP-10 (Mardepodect) Rat, MouseConditioned Avoidance ResponseNot specifiedNot specifiedInhibits conditioned avoidance responding.[3][10]
MP-10 (Mardepodect) RatNovel Object RecognitionNot specifiedNot specifiedImproves novel object recognition.[10]
TAK-063 (Balipodect) Rat, MouseMethamphetamine-induced hyperactivity0.3 mg/kgp.o.Suppressed hyperactivity.
MK-8189 RatConditioned Avoidance ResponseNot specifiedOralSignificantly decreased avoidance behavior at PDE10A occupancy >~48%.[9]
MK-8189 Rhesus MonkeyObject Retrieval TaskNot specifiedNot specifiedAttenuated ketamine-induced deficits at ~29% PDE10A occupancy.[9]

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

The following diagram illustrates the mechanism of action of PDE10A inhibitors within a medium spiny neuron.

PDE10A_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP Downstream Signaling Downstream Signaling PKA->Downstream Signaling Phosphorylates Targets This compound This compound (Inhibitor) This compound->PDE10A Inhibits

PDE10A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel PDE10A inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models Enzyme_Assay PDE10A Enzyme Inhibition Assay (IC50) Selectivity_Panel PDE Selectivity Panel Enzyme_Assay->Selectivity_Panel Determine Potency PK_Studies Pharmacokinetic Studies (Rodents) Selectivity_Panel->PK_Studies Confirm Selectivity CAR_Assay Conditioned Avoidance Response (CAR) PK_Studies->CAR_Assay Establish Dosing NOR_Task Novel Object Recognition (NOR) PK_Studies->NOR_Task Establish Dosing

General experimental workflow for preclinical evaluation.

Experimental Protocols

In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency (IC50) of a test compound against the PDE10A enzyme.

Materials:

  • Recombinant human PDE10A enzyme

  • FAM-labeled cAMP or cGMP substrate

  • PDE assay buffer

  • Binding agent

  • Test compounds (e.g., this compound) and DMSO for dilution

  • Black, low-binding 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in PDE assay buffer to the final desired concentrations.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the microplate. Include wells for positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Substrate Addition: Add the FAM-labeled cAMP or cGMP substrate to all wells.

  • Enzyme Reaction: Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Stop the reaction by adding the binding agent. The binding agent will bind to the unhydrolyzed substrate, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[11][12]

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

  • A light or auditory stimulus (conditioned stimulus, CS).

  • An electric shock generator (unconditioned stimulus, US).

Procedure:

  • Acquisition Training: Place a rat in one compartment of the shuttle box. Present the CS (e.g., a light) for a set period (e.g., 10 seconds), followed by the US (e.g., a mild footshock). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move, it will receive the shock until it escapes to the other compartment (an escape response). Repeat this for a set number of trials per day until the rats reach a stable high level of avoidance responding.

  • Drug Testing: Administer the test compound (e.g., this compound) or vehicle to the trained rats at a specified time before the test session.

  • Test Session: Place the rat in the shuttle box and present a series of CS-US trials as in the training phase.

  • Data Collection: Record the number of avoidance responses, escape responses, and escape failures for each rat.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to motor impairment.

Novel Object Recognition (NOR) Task in Rodents

The NOR task assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of recognition memory that is often impaired in schizophrenia.[13][14][15]

Apparatus:

  • An open-field arena.

  • Two sets of identical objects for the familiarization phase and one novel object for the test phase. The objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation: Allow each rodent to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.

  • Familiarization Phase: Place two identical objects in the arena and allow the rodent to explore them for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the rodent to its home cage for a specific delay period (e.g., 1 hour to 24 hours). Administer the test compound or vehicle before or after the familiarization phase, depending on the study design.

  • Test Phase: Place the rodent back into the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the amount of time the rodent spends exploring each object (sniffing or touching with the nose).

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the rodent remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory. An improvement in the DI in compound-treated animals compared to vehicle-treated animals with a cognitive deficit indicates a pro-cognitive effect.

References

Safety Operating Guide

Proper Disposal of THPP-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of THPP-1, a potent phosphodiesterase 10A (PDE10A) inhibitor. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

In the event of accidental exposure, refer to the following first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion If swallowed, wash out mouth with water provided the person is conscious. Call a physician immediately. Do not induce vomiting.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with federal, state, and local environmental regulations. This protocol provides a general framework; however, always consult your institution's specific hazardous waste management guidelines.

Waste Characterization and Segregation
  • Hazardous Waste Identification : All forms of this compound waste, including the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper, empty containers), must be classified as hazardous chemical waste.

  • Segregation : this compound waste should be segregated from other waste streams to avoid incompatible chemical reactions. Do not mix with strong acids, bases, or oxidizing agents.

Waste Accumulation and Container Management
  • Container Selection : Use only chemically compatible and properly sealed containers for collecting this compound waste. Ensure containers are in good condition and free from leaks.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the specific contents (e.g., "solid this compound waste," "aqueous solution of this compound").

  • Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. Secondary containment should be used to mitigate potential spills.

Disposal of Different Forms of this compound Waste
Waste TypeDisposal Procedure
Unused or Expired this compound Treat as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
Solutions Containing this compound Collect in a designated, labeled hazardous waste container. Do not dispose of solutions down the sink.
Contaminated Labware (e.g., pipette tips, vials) Collect in a dedicated, puncture-resistant hazardous waste container labeled for solid chemical waste.
Empty this compound Containers Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
Contaminated PPE Dispose of contaminated gloves, lab coats, and other PPE as solid hazardous waste.
Arranging for Waste Pickup

Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocols

While specific experimental protocols involving this compound will vary depending on the research, the disposal procedures outlined above should be integrated into the clean-up phase of any experiment. For instance, after a cell-based assay using this compound, all media containing the compound, as well as any plastics or glassware that came into contact with it, must be treated as hazardous waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.

THPP1_Disposal_Workflow cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Accumulate & Contain cluster_3 Step 3: Final Disposal start Experiment using this compound concludes characterize Characterize all waste as hazardous chemical waste start->characterize segregate Segregate this compound waste from incompatible materials characterize->segregate waste_type Determine Waste Form segregate->waste_type solid_waste Collect solid waste in labeled, sealed container waste_type->solid_waste Solid liquid_waste Collect liquid waste in labeled, sealed container waste_type->liquid_waste Liquid empty_container Triple-rinse empty container, collect rinsate as hazardous waste waste_type->empty_container Empty Container store Store in designated satellite accumulation area solid_waste->store liquid_waste->store empty_container->store pickup Arrange for pickup by EHS or licensed contractor store->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

Personal protective equipment for handling THPP-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for THPP-1

Disclaimer: This document provides essential safety and logistical information for handling the potent research compound this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent pharmaceutical compounds. It is imperative to obtain the compound-specific SDS from your supplier before any handling, storage, or disposal of this compound. The procedures outlined below should be adapted as necessary based on the information provided in the supplier-specific SDS.

This compound is a potent and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor, intended for research use only.[1][2][3][4] Due to its high potency, researchers, scientists, and drug development professionals must handle this compound with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
CAS Number 1257051-63-0
Molecular Formula C₂₃H₂₁ClN₆O₃
Molecular Weight 464.9 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C

Source: Cayman Chemical, MedChemExpress, GlpBio[1][2][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) ensemble is mandatory when handling this compound to create a barrier between the researcher and the hazardous compound.[5]

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved respiratorAn N95 respirator is suitable for handling powders. For activities with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[6][7]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.
Body Protection Disposable Gown or CoverallsA disposable gown with tight-fitting cuffs or coveralls made of a material like Tyvek® should be worn.[8]
Eye Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles for additional protection.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste disposal containers, are readily accessible.

  • Inform Colleagues: Notify others in the laboratory of the work being conducted with a potent compound.

Weighing and Transfer
  • Ventilated Enclosure: Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure.

  • Minimize Dust: Use wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation.

  • Use Smallest Quantity: Only weigh out the minimum amount of the compound required for the experiment.

Solution Preparation and Reactions
  • Avoid Splashing: Add the solid this compound to the solvent slowly and carefully to prevent splashing.

  • Fume Hood: All reactions involving this compound must be conducted in a certified chemical fume hood.

Decontamination and Cleanup
  • Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

Operational_Workflow_for_THPP-1_Handling Operational Workflow for this compound Handling cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Emergency Emergency Preparedness Prep1 Designate Handling Area (Fume Hood/Glove Box) Prep2 Assemble All Materials (PPE, Spill Kit, Waste Bins) Prep1->Prep2 Prep3 Inform Laboratory Personnel Prep2->Prep3 Handling1 Weigh Compound in Ventilated Enclosure Prep3->Handling1 Handling2 Prepare Solutions in Fume Hood Handling1->Handling2 Handling3 Conduct Reactions in Fume Hood Handling2->Handling3 Post1 Decontaminate Surfaces and Equipment Handling3->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Remove PPE Correctly Post2->Post3 Emergency1 Locate Eyewash/Shower Emergency2 Know Spill Cleanup Procedure Emergency3 Have Emergency Contacts Available

Caption: This diagram outlines the key stages and procedural steps for safely handling the potent compound this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimize harm.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Close doors to the area to contain any airborne powder or vapors.

  • Notify: Inform your supervisor and the appropriate safety personnel.

  • Cleanup: Only personnel trained in handling hazardous material spills should perform the cleanup, using an appropriate spill kit.[9] All materials used for spill cleanup must be disposed of as hazardous waste.[9]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10][11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][11][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.

Emergency_Response_Plan Emergency Response Plan for this compound Incidents cluster_Spill Chemical Spill cluster_Exposure Personnel Exposure Spill1 Evacuate Area Spill2 Alert Others Spill1->Spill2 Spill3 Isolate Area Spill2->Spill3 Spill4 Notify Supervisor/Safety Officer Spill3->Spill4 Spill5 Trained Personnel Cleanup with Spill Kit Spill4->Spill5 Exposure1 Remove from Exposure Exposure2 Administer First Aid (Eyewash/Shower) Exposure1->Exposure2 Exposure3 Remove Contaminated Clothing Exposure2->Exposure3 Exposure4 Seek Immediate Medical Attention Exposure3->Exposure4

References

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